Product packaging for 3-Bromo-9-ethylcarbazole(Cat. No.:CAS No. 57102-97-3)

3-Bromo-9-ethylcarbazole

Cat. No.: B1268536
CAS No.: 57102-97-3
M. Wt: 274.15 g/mol
InChI Key: PPHYYUDMDADQPF-UHFFFAOYSA-N
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Description

3-Bromo-9-ethylcarbazole is a useful research compound. Its molecular formula is C14H12BrN and its molecular weight is 274.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BrN B1268536 3-Bromo-9-ethylcarbazole CAS No. 57102-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-9-ethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHYYUDMDADQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347405
Record name 3-Bromo-9-ethylcarbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57102-97-3
Record name 3-Bromo-9-ethylcarbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-9-ETHYLCARBAZOLE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Bromo-9-ethylcarbazole, a key intermediate in the development of novel organic electronic materials and pharmaceutical compounds. The document details a reliable experimental protocol, presents key quantitative data, and illustrates the synthetic workflow.

Introduction

9-Ethylcarbazole and its derivatives are fundamental building blocks in organic chemistry. The introduction of a bromine atom at the 3-position of the carbazole nucleus via electrophilic substitution opens up a versatile handle for further chemical modifications, such as cross-coupling reactions. This allows for the construction of more complex molecules with tailored electronic and photophysical properties, making this compound a valuable precursor in materials science and medicinal chemistry. This document outlines a selective and scalable method for its preparation from 9-ethylcarbazole.

Synthetic Pathway

The synthesis of this compound is achieved through the electrophilic bromination of 9-ethylcarbazole. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dimethylformamide (DMF). This approach offers good regioselectivity for the 3-position of the carbazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material9-ethylcarbazole[1][2][3]
Brominating AgentN-bromosuccinimide (NBS)[1][2][3]
SolventDimethylformamide (DMF)[1][2][3]
Molar Ratio (9-ethylcarbazole:NBS)1:1[1][2][3]
Reaction TemperatureRoom Temperature[1][2][3]
Reaction Time24 hours[1][2][3]
Yield62%[1][2]
Melting Point58–60°C[1][2]
Purification MethodCrystallization from methanol[1][2][3]

Detailed Experimental Protocol

This protocol is adapted from a reliable, peer-reviewed procedure for the synthesis of this compound.[1][2][3]

Materials:

  • 9-ethylcarbazole (1.00 g, 5.12 mmol)

  • N-bromosuccinimide (NBS) (0.911 g, 5.12 mmol)

  • Dimethylformamide (DMF) (10 ml)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers

  • Buchner funnel and filter paper

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 9-ethylcarbazole (1.00 g, 5.12 mmol) in 10 ml of DMF. To this solution, add N-bromosuccinimide (0.911 g, 5.12 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a large amount of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product is then purified by crystallization from methanol to yield white, needle-like crystals of this compound.[1][2][3]

  • Characterization: The final product can be characterized by its melting point (58–60°C) and 1H NMR spectroscopy.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reagents 9-ethylcarbazole + N-bromosuccinimide in DMF stirring Stir at RT for 24h reagents->stirring 1. Reaction quench Quench with ice-water stirring->quench extract Extract with ethyl acetate quench->extract 2. Extraction dry Dry with Na2SO4 extract->dry evaporate Evaporate solvent dry->evaporate crystallize Crystallize from methanol evaporate->crystallize product This compound crystallize->product

Caption: Workflow for the synthesis of this compound.

Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.

References

Spectroscopic Characterization of 3-Bromo-9-ethylcarbazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-9-ethylcarbazole, a key intermediate in the synthesis of various functional organic materials and pharmacologically active compounds. This document details the nuclear magnetic resonance (NMR) spectroscopic properties and provides contextual data from other key analytical techniques.

Molecular Structure and Properties

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The presence of the bromine atom and the ethyl group significantly influences its electronic properties and reactivity.

Molecular Formula: C₁₄H₁₂BrN

Molecular Weight: 274.16 g/mol

Appearance: White to almost white crystalline powder.[1]

Melting Point: 58–60°C[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Below are the detailed ¹H NMR data and an estimation of the ¹³C NMR chemical shifts based on known substituent effects on the carbazole scaffold.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for the aromatic protons and the N-ethyl group.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.10d7.7H-4
7.63d2.5H-2
7.49ddd8.2, 7.1, 1.1H-5
7.42d8.2H-8
7.35d8.7H-6
7.24mH-7
7.16dd8.8, 2.5H-1
4.37q7.3-CH₂- (ethyl)
1.45t7.3-CH₃ (ethyl)
Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from Bezuglyi et al. (2015)[2][3].
¹³C NMR Spectroscopic Data (Estimated)

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
140-142C-10a
138-140C-4a
125-127C-5
122-124C-8
120-122C-1
118-120C-7
115-117C-3 (C-Br)
110-112C-2
108-110C-6
107-109C-4
37-39-CH₂- (ethyl)
13-15-CH₃ (ethyl)
Disclaimer: These are estimated values based on substituent effects and data from similar carbazole derivatives. Experimental verification is required.

Other Spectroscopic Techniques (Predicted Data)

While specific experimental data for IR and MS of this compound were not found, the expected spectral features can be predicted based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the aromatic rings, and the aliphatic C-H stretching of the ethyl group.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H Stretch
2975-2850Aliphatic C-H Stretch (ethyl)
1600-1450Aromatic C=C Stretch
~1470CH₂ Bend
~1380CH₃ Bend
1250-1000C-N Stretch
850-750Aromatic C-H Bend (out-of-plane)
700-500C-Br Stretch
Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 273 and 275 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two stable isotopes (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment
275[M+2]⁺ (with ⁸¹Br)
273[M]⁺ (with ⁷⁹Br)
260[M - CH₃]⁺
246[M - C₂H₅]⁺
194[M - Br]⁺
166[M - Br - C₂H₄]⁺

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the electrophilic bromination of 9-ethylcarbazole using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).

Procedure:

  • Dissolve 9-ethylcarbazole (1.0 equivalent) in DMF.

  • Add N-bromosuccinimide (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from methanol to obtain white, needle-like crystals.[2][3]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of dry this compound for ¹H NMR (20-50 mg for ¹³C NMR).

  • Transfer the solid into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0 to 220 ppm

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic characterization of this compound.

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization start 9-Ethylcarbazole + NBS reaction Bromination in DMF start->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the crystal structure analysis of 3-Bromo-9-ethylcarbazole, a compound of interest for researchers, scientists, and professionals in drug development and materials science. N-substituted carbazole derivatives are recognized for their potential in anti-cancer research and as materials for opto-electronic devices.[1][2] This document details the experimental procedures for its synthesis and crystallization, presents key crystallographic data in a structured format, and offers a visual representation of the experimental workflow.

Experimental Protocols

The successful analysis of the crystal structure of this compound relies on a precise and repeatable experimental methodology, encompassing synthesis, crystallization, and X-ray diffraction data collection.

1.1. Synthesis and Crystallization

The synthesis of this compound was achieved through the selective mono-bromination of 9-ethyl-carbazole.[1][2]

  • Reaction: 9-ethyl-carbazole (1.00 g, 5.12 mmol) was combined with N-bromosuccinimide (NBS) (0.911 g, 5.12 mmol) in 10 ml of dimethylformamide (DMF).[1][2]

  • Conditions: The reaction mixture was stirred at room temperature for 24 hours.[1][2] Reaction completion was monitored using Thin Layer Chromatography (TLC).[1][2]

  • Work-up: Upon completion, the solution was poured into ice water and extracted with ethyl acetate.[1][2] The organic layer was subsequently dried over anhydrous sodium sulfate, and the solvent was removed using a rotary evaporator.[1]

  • Crystallization: The final product was crystallized from methanol, yielding white, needle-like crystals suitable for X-ray diffraction analysis.[1][2] The reported yield was 0.88 g (62%), with a melting point of 58–60°C.[1][2]

1.2. Data Collection and Structure Refinement

Single-crystal X-ray diffraction was employed to determine the three-dimensional structure of the molecule.

  • Data Collection: A colorless, prism-shaped crystal with dimensions 0.40 × 0.09 × 0.08 mm was selected for analysis.[1][3] Data were collected on a Rigaku XtaLAB mini diffractometer using Mo Kα radiation (λ = 0.71075 Å) at a temperature of 293 K.[1][3] A multi-scan absorption correction was applied to the collected data.[1][2]

  • Structure Solution and Refinement: The crystal structure was solved using the SHELXS97 program and refined by a full-matrix least-squares procedure on F² using SHELXL97.[1][4] All hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.[1][2]

Data Presentation

The quantitative data derived from the crystal structure analysis are summarized in the following tables for clarity and comparative ease.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueCite
Chemical FormulaC₁₄H₁₂BrN[1]
Formula Weight (Mᵣ)274.16[1]
Crystal SystemOrthorhombic[1]
Space GroupPbca[2]
a (Å)15.263 (16)[1]
b (Å)7.745 (8)[1]
c (Å)20.41 (2)[1]
V (ų)2413 (5)[1]
Z8[1]
Temperature (K)293[1]
Radiation, λ (Å)Mo Kα, 0.71075[3]
Absorption Coeff. (μ mm⁻¹)3.39[1]
Dcalc (Mg m⁻³)1.509[3]

Table 2: Data Collection and Refinement Statistics

ParameterValueCite
Reflections Collected8316[1][2]
Independent Reflections2721[1][2]
R_int0.056[1][2]
Reflections with F² > 2.0σ(F²)1383[1][2]
R[F² > 2σ(F²)]0.078[1][2]
wR(F²)0.236[1][2]
Goodness-of-fit (S)1.05[1][2]
No. of Parameters145[1][2]
Max., Min. Residual Electron Density (e Å⁻³)1.37, -0.46[1][2]

Structural Analysis

The analysis reveals that the tricyclic carbazole ring system in this compound is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.026 Å.[1][2][5] The ethyl group attached to the nitrogen atom exhibits out-of-plane deviation; the carbon atoms of the ethyl group are displaced from the mean plane of the ring system by 0.148(9) Å for the CH₂ group and 1.59(1) Å for the CH₃ group.[1][2][5]

In the crystal lattice, the packing is influenced by C—H⋯π interactions, with contact distances ranging from 2.698 to 2.898 Å, which are shorter than the typical van der Waals contact distance of 3.70 Å.[1][3][5]

Mandatory Visualization

The following diagram illustrates the logical workflow of the crystal structure analysis of this compound.

G cluster_synthesis Synthesis & Crystallization cluster_analysis Structure Analysis start Reactants (9-ethyl-carbazole + NBS in DMF) reaction Stir at Room Temp (24h) start->reaction workup Extraction with Ethyl Acetate reaction->workup crystallization Crystallization from Methanol workup->crystallization crystals Needle-like Crystals crystallization->crystals data_collection X-ray Data Collection (Rigaku XtaLAB mini) crystals->data_collection Single Crystal Selection solve Structure Solution (SHELXS97) data_collection->solve refine Structure Refinement (SHELXL97) solve->refine final_structure Final Crystal Structure refine->final_structure

Caption: Workflow for the synthesis and crystal structure analysis of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of 3-Bromo-9-ethylcarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 3-Bromo-9-ethylcarbazole and its derivatives. This class of compounds is of significant interest in materials science and drug development due to their unique electronic and luminescent characteristics. This document details the synthetic pathways, experimental protocols for photophysical characterization, and a summary of key data to facilitate research and development efforts.

Introduction

Carbazole-based molecules are a cornerstone in the development of organic electronics, serving as essential building blocks for organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes. The introduction of a bromine atom at the 3-position of the 9-ethylcarbazole core provides a versatile handle for further functionalization through various cross-coupling reactions. This strategic modification allows for the fine-tuning of the molecule's photophysical properties, including its absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime. Understanding these properties is paramount for designing novel materials with tailored optoelectronic functions and for developing advanced fluorescent probes for biological imaging and sensing.

Synthesis of this compound Derivatives

The synthesis of this compound is a foundational step for accessing a wide array of derivatives. A general and scalable protocol involves the electrophilic bromination of 9-ethylcarbazole.

General Synthesis Protocol for this compound

A widely adopted method for the synthesis of this compound involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dimethylformamide (DMF).[1][2][3]

Procedure:

  • Dissolution: 9-ethylcarbazole is dissolved in DMF.

  • Addition of Brominating Agent: A solution of N-bromosuccinimide in DMF is added dropwise to the 9-ethylcarbazole solution at room temperature.

  • Reaction: The reaction mixture is stirred for a specified period, typically several hours, to ensure complete conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound.[1][2][3]

This synthetic route provides a solid foundation for producing the core structure, which can then be further modified to create a library of derivatives.

G cluster_synthesis Synthesis Workflow 9-ethylcarbazole 9-ethylcarbazole Reaction Stirring at RT 9-ethylcarbazole->Reaction NBS_DMF N-Bromosuccinimide in DMF NBS_DMF->Reaction Precipitation Addition to Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound G cluster_photophysics Photophysical Characterization Workflow Sample This compound Derivative UVVis UV-Vis Spectroscopy Sample->UVVis Fluorescence Steady-State Fluorescence Sample->Fluorescence TCSPC Time-Resolved Fluorescence (TCSPC) Sample->TCSPC Abs Absorption Spectrum (λabs, ε) UVVis->Abs Em Emission Spectrum (λem) Fluorescence->Em QY Quantum Yield (Φf) Fluorescence->QY Lifetime Fluorescence Lifetime (τf) TCSPC->Lifetime G cluster_relationships Structure-Property Relationships Structure Molecular Structure (Substituent Effects) EDG Electron-Donating Group (EDG) EWG Electron-Withdrawing Group (EWG) HeavyAtom Heavy Atom Properties Photophysical Properties Structure->Properties RedShift Red Shift in λabs/λem EDG->RedShift ICT Intramolecular Charge Transfer (ICT) EWG->ICT ISC Intersystem Crossing (ISC) HeavyAtom->ISC Solvatochromism Solvatochromism Phosphorescence Phosphorescence ICT->RedShift ICT->Solvatochromism ISC->Phosphorescence

References

Electrochemical Characterization of 3-Bromo-9-ethylcarbazole by Cyclic Voltammetry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical characterization of 3-Bromo-9-ethylcarbazole using cyclic voltammetry (CV). This document details the experimental protocols, expected electrochemical behavior, and data interpretation relevant to researchers in materials science and drug development.

Introduction

Carbazole derivatives are a significant class of organic compounds known for their excellent hole-transporting capabilities, high photochemical stability, and charge carrier mobility.[1] These properties make them highly valuable in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.[1] The introduction of a bromo substituent at the 3-position and an ethyl group at the 9-position of the carbazole core in this compound can modulate its electronic properties. Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of such molecules, providing insights into their electronic structure and potential applications.[2]

Experimental Protocol for Cyclic Voltammetry

A standard three-electrode system is employed for the cyclic voltammetry analysis of this compound.[1][2] The experimental setup and parameters are crucial for obtaining reproducible and accurate data.

Table 1: Experimental Parameters for Cyclic Voltammetry of this compound

ParameterDescription
Working Electrode Platinum (Pt) disk electrode
Counter Electrode Platinum (Pt) wire
Reference Electrode Saturated Ag/AgCl electrode
Solvent Acetonitrile (CH₃CN)
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetraethylammonium chloride (TEACl)[1]
Analyte Concentration 1-10 mM of this compound
Scan Rate 20-200 mV/s
Potential Range Typically 0 V to +1.5 V (for oxidation)
Deaeration Purging the solution with inert gas (Nitrogen or Argon) for 10-15 minutes prior to the experiment to remove dissolved oxygen.[3]

Electrochemical Behavior and Data Interpretation

The cyclic voltammogram of this compound is expected to exhibit at least one oxidation peak corresponding to the removal of an electron from the carbazole's nitrogen-centered highest occupied molecular orbital (HOMO). The position of this peak is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom at the 3-position is anticipated to make the oxidation of the carbazole ring more difficult, resulting in a higher oxidation potential compared to unsubstituted 9-ethylcarbazole.

Table 2: Expected Electrochemical Data for this compound

ParameterExpected Value/RangeSignificance
Oxidation Potential (Epa) > +1.0 V vs. Ag/AgClEnergy level of the HOMO. A higher value indicates greater resistance to oxidation. The oxidation potential of 3,6-dibromo-9-phenylcarbazole has been reported at +1.49 V, suggesting a significant shift due to the bromo substituents.[4]
Reduction Potential (Epc) May not be readily observableEnergy level of the LUMO. Carbazole derivatives often have high-lying LUMO levels, making reduction difficult to observe within typical solvent windows.
Peak Separation (ΔEp) > 59 mVA larger peak separation suggests a quasi-reversible or irreversible electron transfer process.
Peak Current (ipa) Proportional to the square root of the scan rateIndicates a diffusion-controlled process.

Experimental Workflow

The following diagram illustrates the logical workflow for the electrochemical characterization of this compound by cyclic voltammetry.

experimental_workflow cluster_preparation Solution Preparation cluster_cv_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis cluster_interpretation Interpretation prep_analyte Prepare this compound Solution mix_solution Mix Analyte and Electrolyte in Solvent prep_analyte->mix_solution prep_electrolyte Prepare Supporting Electrolyte Solution prep_electrolyte->mix_solution deoxygenate Deoxygenate with N2/Ar mix_solution->deoxygenate setup_cell Assemble Three-Electrode Cell deoxygenate->setup_cell set_parameters Set CV Parameters on Potentiostat setup_cell->set_parameters run_cv Run Cyclic Voltammetry Scan set_parameters->run_cv record_data Record Voltammogram run_cv->record_data determine_potentials Determine Oxidation/Reduction Potentials record_data->determine_potentials scan_rate_study Perform Scan Rate Dependence Study record_data->scan_rate_study analyze_reversibility Analyze Peak Separation (ΔEp) for Reversibility determine_potentials->analyze_reversibility homo_lumo Estimate HOMO/LUMO Energy Levels determine_potentials->homo_lumo analyze_reversibility->homo_lumo plot_ip_vs_sqrt_v Plot Peak Current vs. √Scan Rate scan_rate_study->plot_ip_vs_sqrt_v plot_ip_vs_sqrt_v->homo_lumo compare_derivatives Compare with other Carbazole Derivatives homo_lumo->compare_derivatives conclude Draw Conclusions on Electrochemical Properties compare_derivatives->conclude

Caption: Experimental workflow for the electrochemical characterization of this compound.

Signaling Pathways and Logical Relationships

The electrochemical oxidation of this compound involves the transfer of an electron from the molecule to the working electrode, forming a radical cation. This process can be followed by subsequent chemical reactions, such as dimerization or polymerization, depending on the stability of the radical cation and the reaction conditions.

signaling_pathway M This compound (M) M_plus Radical Cation (M.+) M->M_plus -e⁻ Dimer Dimerization M_plus->Dimer Coupling Reaction Polymer Polymerization M_plus->Polymer Electropolymerization Electrode Working Electrode

Caption: Possible reaction pathways following the oxidation of this compound.

Conclusion

The electrochemical characterization of this compound by cyclic voltammetry provides valuable information about its electronic properties, including its oxidation potential and the stability of its oxidized form. This data is essential for assessing its suitability for applications in organic electronics and for understanding its potential role in biological redox processes. The protocols and expected outcomes detailed in this guide offer a solid foundation for researchers undertaking the electrochemical analysis of this and related carbazole derivatives.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-9-ethylcarbazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-9-ethylcarbazole, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from synthetic and purification procedures. Additionally, it offers a detailed experimental protocol for the synthesis of this compound and a visual representation of the synthetic workflow.

Solubility Profile

Organic SolventSolubilityContext
Dimethylformamide (DMF)SolubleUsed as a reaction solvent for the synthesis of this compound, indicating good solubility.[1][2]
Ethyl AcetateSolubleEmployed as an extraction solvent during the workup phase of the synthesis, suggesting high solubility.[1][2]
MethanolSparingly soluble to soluble upon heatingUtilized for crystallization, which implies that this compound has lower solubility in methanol at room temperature but becomes more soluble upon heating, allowing for the formation of crystals upon cooling.[1][2]
TolueneSolubleListed as a solvent in which the compound is soluble.

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound, from which its solubility characteristics are often determined.

Synthesis of this compound

This protocol describes the bromination of 9-ethylcarbazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Materials:

  • 9-ethylcarbazole

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

  • Water

  • Ice

Procedure:

  • In a reaction vessel, dissolve 9-ethylcarbazole (1.00 g, 5.12 mmol) in 10 ml of DMF.[1][2]

  • To this solution, add N-bromosuccinimide (0.911 g, 5.12 mmol).[1][2]

  • The reaction mixture is then stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][2]

  • Upon completion of the reaction, the solution is poured into a large volume of ice-cold water.[1][2]

  • The aqueous mixture is then extracted with ethyl acetate.[1][2]

  • The organic layer is collected and dried over anhydrous sodium sulfate.[1][2]

  • The solvent is subsequently removed by evaporation under reduced pressure (e.g., using a rotary evaporator).[1][2]

  • The resulting crude product is then purified by crystallization from methanol to yield white, needle-like crystals of this compound.[1][2]

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis of this compound.

Synthesis_Workflow Reactants 9-ethylcarbazole + N-bromosuccinimide Reaction Bromination in DMF (Room Temperature, 24h) Reactants->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Drying & Solvent Evaporation Workup->Purification Crystallization Crystallization from Methanol Purification->Crystallization Product This compound Crystallization->Product

References

A Comprehensive Guide to the Thermal Stability of N-Substituted Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of N-substituted carbazole derivatives, a class of compounds with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and with growing interest in medicinal chemistry. Understanding the thermal properties of these molecules is critical for predicting their performance, stability, and suitability for various applications, including in drug formulation and manufacturing processes where thermal stress is a factor.

Core Concepts in Thermal Stability

The thermal stability of a compound refers to its ability to resist decomposition at high temperatures. For N-substituted carbazole derivatives, key parameters include the decomposition temperature (Td) and the glass transition temperature (Tg) .

  • Decomposition Temperature (Td): This is the temperature at which a material chemically degrades. It is often measured as the temperature at which a 5% or 10% weight loss occurs during thermogravimetric analysis (TGA). High Td values are desirable for applications requiring thermal robustness.

  • Glass Transition Temperature (Tg): This is a characteristic temperature of amorphous materials. Below Tg, the material is in a rigid, glassy state, and above it, it becomes more rubbery and flexible. A high Tg is important for maintaining the morphological stability of thin films in devices like OLEDs, preventing deformation under operational heat.

Quantitative Thermal Stability Data

The thermal properties of various N-substituted carbazole derivatives have been extensively studied. The following tables summarize key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for a range of these compounds.

Compound Name/DescriptionDecomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)
Small Molecule Derivatives
FCzTPA400>190
FCzDPNA400>190
CBPPO460147
CBPmBI494157
9-alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazoles (RB70 & RB75)349 - 488 (5% weight loss)Not Reported
DCzPh>450130
DCzPy>450Not Reported
DCzPm>450Not Reported
4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivative (5d)319 (onset)Not Reported
Diarylamine-substituted carbazoles>450120-194
Polymeric Derivatives
Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) (P1)411215
Poly(N-vinylcarbazole) (PVK)~368 (20% weight loss)Not Reported
PVK/graphene (0.5 wt%) nanocomposite~444 (20% weight loss)Not Reported

Experimental Protocols

Accurate determination of thermal stability relies on precise experimental methodologies. The following are detailed protocols for the two primary techniques used in these studies: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the decomposition temperature.

1. Instrument and Sample Preparation:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample: 5-10 mg of the N-substituted carbazole derivative is typically used. The sample should be a fine powder to ensure uniform heating.

  • Crucible: Platinum or alumina crucibles are commonly used.

2. Experimental Parameters:

  • Atmosphere: An inert atmosphere, typically nitrogen gas, is used to prevent oxidation.[1]

  • Flow Rate: A constant flow rate, for example, 30-50 mL/min, is maintained.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30-50°C).

    • Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature well above the expected decomposition point (e.g., 600-800°C).

3. Data Analysis:

  • The TGA thermogram plots the percentage of initial mass versus temperature.

  • The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss is observed.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This is used to determine the glass transition temperature (Tg) and melting point (Tm).

1. Instrument and Sample Preparation:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample: 3-10 mg of the sample is weighed into an aluminum DSC pan.

  • Crucible: The pan is hermetically sealed to prevent any loss of material during the experiment. An empty, sealed pan is used as a reference.

2. Experimental Parameters:

  • Atmosphere: An inert nitrogen atmosphere is maintained.

  • Heating and Cooling Program:

    • The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.

    • First Heating Scan: Heat from ambient temperature to a temperature above the expected melting point at a rate of 10°C/min.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same rate. The glass transition temperature (Tg) is determined from this second heating scan.

3. Data Analysis:

  • The DSC thermogram plots heat flow versus temperature.

  • The glass transition is observed as a step-like change in the baseline of the thermogram. The Tg is typically taken as the midpoint of this transition.

  • Melting points (Tm) appear as endothermic peaks.

Visualization of Workflows and Relationships

To better illustrate the processes and concepts involved in thermal stability studies, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_data Data Analysis start Start: Obtain Carbazole Derivative Sample weigh Weigh 5-10 mg of sample start->weigh place Place sample in TGA crucible (Pt or Al2O3) weigh->place load Load crucible into TGA instrument place->load purge Purge with inert gas (N2) load->purge heat Heat at a constant rate (e.g., 10°C/min) purge->heat record Record mass change vs. temperature heat->record plot Generate TGA thermogram (% weight vs. Temp) record->plot determine_td Determine Td (temp. at 5% weight loss) plot->determine_td

TGA Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Operation cluster_data Data Analysis start Start: Obtain Carbazole Derivative Sample weigh Weigh 3-10 mg of sample into Al pan start->weigh seal Hermetically seal the pan weigh->seal load Load sample and reference pans into DSC seal->load cycle Perform heat-cool-heat cycle (e.g., 10°C/min) load->cycle record Record differential heat flow cycle->record plot Generate DSC thermogram (Heat Flow vs. Temp) record->plot determine_tg Determine Tg from 2nd heating scan plot->determine_tg

DSC Experimental Workflow

Thermal_Stability_Factors cluster_factors Influencing Factors center Thermal Stability of N-Substituted Carbazole Derivatives molecular_weight Molecular Weight molecular_weight->center intermolecular_forces Intermolecular Forces (e.g., π-π stacking) intermolecular_forces->center substituents Nature of N-Substituent (Alkyl, Aryl, etc.) substituents->center rigidity Molecular Rigidity rigidity->center

Factors Influencing Thermal Stability

Conclusion

The thermal stability of N-substituted carbazole derivatives is a critical parameter that dictates their utility in high-performance applications. The introduction of rigid and bulky groups at the N-position, as well as elsewhere on the carbazole core, generally leads to an increase in both decomposition and glass transition temperatures. This enhancement in thermal properties is crucial for the development of robust materials for organic electronics and for ensuring the stability of pharmaceutical compounds during processing and storage. The standardized protocols for TGA and DSC outlined in this guide provide a reliable framework for the consistent and accurate characterization of these promising molecules.

References

The Influence of Bromination on the Electronic Landscape of Carbazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives are a cornerstone in the development of advanced organic electronic materials and pharmaceuticals due to their unique photophysical and electronic properties. The strategic introduction of bromine atoms onto the carbazole core offers a powerful tool to modulate these characteristics, enabling fine-tuning for specific applications ranging from organic light-emitting diodes (OLEDs) to photocatalysis and medicinal chemistry. This technical guide provides an in-depth exploration of the electronic properties of brominated carbazoles, summarizing key quantitative data, detailing experimental methodologies, and illustrating fundamental relationships.

Modulation of Electronic Properties through Bromination

The position and degree of bromination on the carbazole scaffold significantly impact its electronic structure, primarily affecting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These changes directly influence the material's optical and electrochemical behavior.

Generally, the introduction of bromine, an electron-withdrawing group, leads to a stabilization of the HOMO level. However, the overall effect is a complex interplay of inductive effects and steric hindrance. For instance, bromination at the 1 and 8 positions of the carbazole moiety can induce a non-planar geometry, which disrupts π-conjugation. This disruption often results in a blueshift in both the UV-visible absorption and photoluminescence (PL) spectra and an increase in both HOMO and LUMO energy levels.[1] In contrast, substitution at other positions, such as the 6-position, may lead to a slight redshift due to an extension of the conjugated system.[1]

This strategic manipulation of electronic properties is crucial for designing materials with tailored band gaps and charge-carrier mobilities, which are critical parameters for their performance in electronic devices.[2]

Quantitative Overview of Electronic Properties

To facilitate a comparative analysis, the following table summarizes key electronic and photophysical data for a selection of brominated carbazole-based dyes.

CompoundBromination Position(s)HOMO (eV vs NHE)LUMO (eV vs NHE)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)
2C-0.94-1.75~450~550
2C-161.13-Slight RedshiftSlight Redshift
2C-n (n>1)1, 8, etc.1.13 to 1.27-BlueshiftBlueshift
3C-~0.94~-1.75--
3C-4Multiple> 0.94-BlueshiftBlueshift
4C-~0.94~-1.75--
4C-4Multiple> 0.94-BlueshiftBlueshift

Data synthesized from multiple sources.[1][3] Note: Exact values can vary based on solvent and experimental conditions.

Experimental Protocols

The characterization of the electronic properties of brominated carbazoles relies on a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of Brominated Carbazoles

A common method for the bromination of carbazole derivatives is electrophilic substitution using N-bromosuccinimide (NBS). The position and number of bromine substitutions are controlled by the stoichiometry of NBS.[1]

Typical Protocol:

  • Dissolve the starting carbazole aldehyde compound (e.g., 2C-CHO) in a suitable solvent such as DMF.

  • Add a predetermined amount of N-bromosuccinimide (NBS) to the solution. The molar equivalent of NBS will determine the degree of bromination. For instance, 1 equivalent of NBS tends to substitute at the 6-position, while increasing the equivalents leads to substitution at the 1 and 8 positions.[1]

  • The reaction mixture is typically stirred at room temperature or refluxed for a specified period (e.g., 12 hours).

  • After the reaction is complete, the product is isolated by extraction and purified using techniques like column chromatography or recrystallization.

  • The final brominated dye can be obtained through a subsequent Knoevenagel condensation with a suitable active methylene compound like cyanoacetic acid.[3]

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the electrochemical properties of the compounds, from which the HOMO and LUMO energy levels can be estimated.

Typical Protocol: [3]

  • Prepare a solution of the brominated carbazole dye (e.g., 3 x 10⁻⁴ M) in a suitable solvent like dimethylformamide (DMF).

  • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution.

  • Use a standard three-electrode setup consisting of a working electrode (e.g., platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammograms at a specific scan rate (e.g., 100 mV s⁻¹).

  • Calibrate the potentials using an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • The HOMO level can be calculated from the onset oxidation potential. The LUMO level can then be estimated by adding the optical band gap (determined from UV-Vis spectroscopy) to the HOMO energy level.

UV-Visible Absorption and Photoluminescence Spectroscopy

These techniques are used to investigate the optical properties of the brominated carbazoles.

Typical Protocol: [3]

  • Prepare dilute solutions of the dye (e.g., 1 x 10⁻⁵ M) in a suitable solvent like DMF.

  • Record the UV-visible absorption spectra using a spectrophotometer. The absorption onset is used to calculate the optical band gap.

  • Measure the photoluminescence (PL) spectra by exciting the sample at a wavelength corresponding to its absorption maximum.

Visualizing Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of synthesis and characterization, and the structure-property relationships in brominated carbazoles.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_product Products Carbazole_Aldehyde Carbazole Aldehyde (e.g., 2C-CHO) Bromination Bromination Reaction Carbazole_Aldehyde->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Brominated_Aldehyde Brominated Aldehyde Bromination->Brominated_Aldehyde Control stoichiometry of NBS Knoevenagel Knoevenagel Condensation Final_Dye Brominated Carbazole Dye Knoevenagel->Final_Dye Brominated_Aldehyde->Knoevenagel

Caption: Synthetic workflow for brominated carbazole dyes.

Characterization_Workflow cluster_electrochem Electrochemical Analysis cluster_optical Optical Analysis Sample Brominated Carbazole Sample CV Cyclic Voltammetry (CV) Sample->CV UV_Vis UV-Vis Spectroscopy Sample->UV_Vis PL Photoluminescence (PL) Sample->PL Potentials Oxidation Potentials CV->Potentials Energies HOMO/LUMO Levels Potentials->Energies Absorption Absorption Spectra (λ_abs, Band Gap) UV_Vis->Absorption Emission Emission Spectra (λ_em) PL->Emission Absorption->Energies Optical Band Gap

Caption: Experimental workflow for electronic characterization.

Structure_Property_Relationship Bromination Bromination (Position & Degree) Steric_Hindrance Steric Hindrance (e.g., at 1,8-positions) Bromination->Steric_Hindrance Conjugation π-Conjugation Bromination->Conjugation Modulates Steric_Hindrance->Conjugation Decreases Energy_Levels HOMO/LUMO Energy Levels Conjugation->Energy_Levels Affects Optical_Properties Optical Properties (Absorption/Emission) Energy_Levels->Optical_Properties Electrochemical_Properties Electrochemical Properties Energy_Levels->Electrochemical_Properties

Caption: Structure-property relationships in brominated carbazoles.

References

3-Bromo-9-ethylcarbazole: A Versatile Precursor for Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Material Scientists

3-Bromo-9-ethylcarbazole is a pivotal building block in the synthesis of novel organic materials, prized for its unique electronic properties and versatile reactivity. Its carbazole core offers excellent thermal stability, high charge carrier mobility, and a high triplet energy, making it an ideal scaffold for materials used in cutting-edge electronic devices. The presence of a bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the precise tuning of molecular architecture to optimize performance in applications such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs).[1][2][3] This guide provides a comprehensive overview of its synthesis, properties, and key transformations into high-performance organic materials.

Physicochemical Properties and Characterization

This compound is a solid organic compound with a molecular formula of C14H12BrN.[4][5] It serves as a crucial intermediate in the development of materials for optoelectronic devices.[6][7]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 57102-97-3
Molecular Formula C₁₄H₁₂BrN [4]
Molecular Weight 274.16 g/mol [5][6]
Appearance White to pale yellow solid/needle-like crystals [4][6]
Melting Point 58–60 °C [6][7]

| Purity | Typically ≥ 98% |[5] |

The structural properties of this compound have been elucidated through single-crystal X-ray diffraction, revealing a nearly planar tricyclic system.[6][7]

Table 2: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Orthorhombic [6][7]
Space Group Pbca [7][8]
a 15.263 (16) Å [6][7]
b 7.745 (8) Å [6][7]
c 20.41 (2) Å [6][7]
Volume (V) 2413 (5) ų [6][7]

| Z | 8 |[6][7] |

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The ¹H NMR spectrum provides a distinct fingerprint of its molecular structure.

Table 3: ¹H NMR Spectroscopic Data for this compound (700 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Reference
8.10 d 7.7 1H Aromatic CH [6][7]
7.63 d 2.5 1H Aromatic CH [6][7]
7.49 ddd 8.2, 7.1, 1.1 1H Aromatic CH [6][7]
7.42 d 8.2 1H Aromatic CH [6][7]
7.35 d 8.7 1H Aromatic CH [6][7]
7.25 – 7.22 m - 1H Aromatic CH [6][7]
7.16 dd 8.8, 2.5 1H Aromatic CH [6][7]
4.37 q 7.3 2H -CH₂- [6][7]

| 1.45 | t | 7.3 | 3H | -CH₃ |[6][7] |

Synthesis of this compound

A scalable and selective synthesis for this compound has been developed, typically involving the electrophilic bromination of 9-ethylcarbazole.[6][8]

This protocol is based on the reaction of 9-ethylcarbazole with N-bromosuccinimide (NBS).[6][7]

  • Reactant Preparation : Dissolve 9-ethylcarbazole (1.00 g, 5.12 mmol) in 10 ml of dimethylformamide (DMF).

  • Addition of Brominating Agent : To this solution, add N-bromosuccinimide (NBS) (0.911 g, 5.12 mmol).

  • Reaction : Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6][7]

  • Work-up : Once the reaction is complete, pour the solution into a large volume of ice-cold water.

  • Extraction : Extract the aqueous mixture with ethyl acetate.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.[6][7]

  • Purification : Crystallize the crude product from methanol to yield pure this compound as white, needle-like crystals.[6][7]

Table 4: Synthesis of this compound: Reaction Parameters

Parameter Value Reference
Starting Material 9-ethylcarbazole [6][7]
Reagent N-bromosuccinimide (NBS) [6][7]
Solvent Dimethylformamide (DMF) [6][7]
Reaction Time 24 hours [6][7]
Temperature Room Temperature [6][7]

| Yield | 62% (0.88 g) |[6][7] |

G A 9-Ethylcarbazole D Reaction Mixture (Stir at RT, 24h) A->D B N-Bromosuccinimide (NBS) B->D C DMF (Solvent) C->D E Work-up (Ice Water Quench, Ethyl Acetate Extraction) D->E TLC Monitoring F Purification (Crystallization from Methanol) E->F G This compound F->G G Pd0 Pd(0)Ln PdII_A R¹-Pd(II)Ln-X Pd0->PdII_A PdII_B R¹-Pd(II)Ln-OR² PdII_A->PdII_B PdII_C R¹-Pd(II)Ln-R³ PdII_B->PdII_C PdII_C->Pd0 label3 Reductive Elimination PdII_C->label3 label1 Oxidative Addition label1->PdII_A label2 Transmetalation label2->PdII_C output1 R¹-R³ (Coupled Product) label3->output1 input1 R¹-X (e.g., this compound) input1->label1 input2 R³-B(OR²)₂ (Boronic Ester) input2->label2 G Pd0 Pd(0)Ln PdII_A Ar-Pd(II)Ln-X Pd0->PdII_A PdII_Amine [Ar-Pd(II)Ln(HNR¹R²)]⁺X⁻ PdII_A->PdII_Amine PdII_Amido Ar-Pd(II)Ln-NR¹R² PdII_Amine->PdII_Amido label3 Deprotonation (Base) PdII_Amine->label3 PdII_Amido->Pd0 label4 Reductive Elimination PdII_Amido->label4 label1 Oxidative Addition label1->PdII_A label2 Amine Coordination label2->PdII_Amine label3->PdII_Amido output1 Ar-NR¹R² (Coupled Product) label4->output1 input1 Ar-X (e.g., this compound) input1->label1 input2 HNR¹R² (Amine) input2->label2 G cluster_reactions Functionalization via Cross-Coupling cluster_materials Advanced Materials precursor This compound (Precursor) suzuki Suzuki Coupling (C-C Bond Formation) precursor->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) precursor->buchwald oled_mat OLED Host Materials (High Triplet Energy) suzuki->oled_mat opv_mat OPV Donor Polymers (Tunable Bandgap) suzuki->opv_mat buchwald->oled_mat psc_mat Perovskite HTMs (Dopant-Free, Stable) buchwald->psc_mat

References

The C-Br Bond in 3-Bromo-9-ethylcarbazole: A Gateway to Novel Functional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-bromine (C-Br) bond at the 3-position of the 9-ethylcarbazole scaffold is a cornerstone for synthetic innovation in materials science and medicinal chemistry. Its strategic location on the electron-rich carbazole nucleus makes it a highly reactive and versatile handle for a multitude of cross-coupling reactions. This reactivity allows for the precise installation of diverse functional groups, enabling the construction of complex molecules with tailored electronic, photophysical, and pharmacological properties. This guide provides a comprehensive overview of the key transformations involving the C-Br bond of 3-Bromo-9-ethylcarbazole, complete with experimental protocols and comparative data to aid in synthetic design and application.

The Synthetic Utility of this compound

This compound serves as a pivotal building block in the synthesis of high-performance organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs). The carbazole unit itself offers excellent thermal stability and charge transport characteristics. The presence of the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental for extending the conjugated system and engineering molecular architecture to optimize device efficiency and longevity. Beyond materials science, these derivatives are also explored in pharmaceutical research as intermediates for various bioactive compounds.

Key Cross-Coupling Reactions

The C-Br bond in this compound readily participates in several palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired carbon-carbon or carbon-heteroatom bond to be formed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide. This reaction is extensively used to introduce aryl, vinyl, or alkyl groups at the 3-position of the carbazole core. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-2M Na₂CO₃Toluene/EtOH80>95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃Dioxane/H₂O9092
(E)-2-Phenylvinylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O10088
9-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazolePd(dppf)Cl₂ (5)-K₂CO₃THF/H₂O8085

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) and the corresponding boronic acid or ester (1.2 eq) in a degassed mixture of toluene and ethanol (4:1, 0.1 M), aqueous 2M sodium carbonate (2.5 eq) is added. The mixture is further degassed before the addition of tetrakis(triphenylphosphine)palladium(0) (3 mol%). The reaction is then heated to 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the reaction of choice. This palladium-catalyzed coupling of amines with aryl halides has become a vital tool for creating the arylamine structures prevalent in OLED materials and pharmaceuticals. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10090
DiphenylaminePd(OAc)₂ (2)Xantphos (4)K₃PO₄Dioxane11085
N-MethylanilineBrettPhos Pd G4 (3)BrettPhos (3)K₃PO₄t-BuOH10092
CarbazolePd(OAc)₂ (5)DavePhos (7.5)Cs₂CO₃Toluene11088

Experimental Protocol: Buchwald-Hartwig Amination

In a nitrogen-filled glovebox, a vial is charged with this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol%), and BINAP (3 mol%). Toluene (0.2 M) is added, and the vial is sealed. The reaction mixture is then heated to 100 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a dual palladium and copper catalytic system. This reaction is instrumental in synthesizing conjugated enynes, which are valuable precursors for various organic materials. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination.

Table 3: Representative Conditions for Sonogashira Coupling

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT89
EthynyltrimethylsilanePd(PPh₃)₄ (2)CuI (4)TriethylamineToluene7094
1-OctynePd(PPh₃)₂Cl₂ (3)CuI (5)PiperidineDMF6087
Propargyl alcoholPd(OAc)₂ (2)CuI (4)TriethylamineAcetonitrile5091

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 eq) in tetrahydrofuran (0.2 M) at room temperature are sequentially added Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq). The reaction is stirred for 3 hours. The mixture is then diluted with diethyl ether and filtered through a pad of Celite®. The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by flash column chromatography affords the coupled product.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups onto the carbazole framework, which can serve as handles for further functionalization. The reactivity of aryl bromides in Heck reactions can be lower than iodides, sometimes requiring specific ligands or additives to achieve high yields.

Table 4: Representative Conditions for Heck Reaction

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)TriethylamineAcetonitrile10085
n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF12090
AcrylonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane11082
1-OctenePd(OAc)₂ (3)NoneNaOAcDMA13075

Experimental Protocol: Heck Reaction

A mixture of this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (2 mol%), tri(o-tolyl)phosphine (4 mol%), and triethylamine (2.0 eq) in a sealed tube with acetonitrile (0.25 M) is heated at 100 °C for 24 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in dichloromethane, washed with water, and dried over magnesium sulfate. The crude product is purified by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the central role of this compound in synthetic transformations and the general workflow for a typical cross-coupling experiment.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromo-9-ethylcarbazole with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-9-ethylcarbazole with a selection of arylboronic acids. This reaction is a powerful and versatile method for the synthesis of 3-aryl-9-ethylcarbazole derivatives, which are important structural motifs in medicinal chemistry, materials science, and organic electronics.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] It is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2] The synthesis of 3-aryl-9-ethylcarbazoles is of particular interest as these compounds often exhibit valuable photophysical and biological properties.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product (3-aryl-9-ethylcarbazole), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes the results of the Suzuki coupling reaction between this compound and a selection of arylboronic acids under typical reaction conditions.

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3-Phenyl-9-ethylcarbazolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801295
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-9-ethylcarbazolePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O1001692
34-Tolylboronic acid3-(4-Tolyl)-9-ethylcarbazolePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100896
44-Acetylphenylboronic acid3-(4-Acetylphenyl)-9-ethylcarbazolePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O901288

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general and robust method for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the solvent system (8 mL of toluene, 2 mL of ethanol, and 2 mL of water) to the flask.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.6 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.015 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.015 mmol), and cesium carbonate (1.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by flash column chromatography on silica gel to afford the desired 3-aryl-9-ethylcarbazole.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Arylboronic Acid, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂-X pd0->pd_intermediate Oxidative Addition aryl_pd_aryl Ar-Pd(II)L₂-Ar' pd_intermediate->aryl_pd_aryl Transmetalation aryl_pd_aryl->pd0 Reductive Elimination product 3-Aryl-9-ethylcarbazole (Ar-Ar') aryl_pd_aryl->product aryl_halide This compound (Ar-X) aryl_halide->pd_intermediate boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_acid->aryl_pd_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Carbazole Derivatives Using 3-Bromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of various carbazole derivatives, utilizing 3-Bromo-9-ethylcarbazole as a key starting material. The methodologies outlined below are foundational for the development of novel compounds with applications in medicinal chemistry and materials science. Carbozale derivatives are of significant interest due to their prevalence in biologically active molecules and functional materials.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the derivatization of the carbazole scaffold, reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are particularly valuable. Starting from this compound, these reactions allow for the introduction of a wide range of substituents at the 3-position, leading to a diverse library of carbazole derivatives.

I. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-9-ethylcarbazoles

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between an organohalide and an organoboron compound. In this context, this compound is coupled with various arylboronic acids or their esters to yield 3-aryl-9-ethylcarbazoles. These products are common structural motifs in organic electronics and pharmaceutical agents.

A crucial preliminary step for certain Suzuki-Miyaura reactions is the conversion of this compound to its corresponding boronic ester. This transformation facilitates the subsequent cross-coupling.

Data Presentation: Suzuki-Miyaura Coupling Reactions
EntryCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892
24-Methoxyphenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801288
3Thiophen-2-ylboronic AcidPdCl₂(dppf)K₂CO₃Dioxane/H₂O901685
4Pyridin-3-ylboronic AcidPd(OAc)₂ / XPhosCs₂CO₃THF/H₂O702478
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and the ligand (e.g., SPhos (4 mol%)).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄ (3.0 mmol, 3.0 equiv.)) and the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir vigorously for the indicated time (e.g., 18 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl-9-ethylcarbazole derivative.

Suzuki_Miyaura_Coupling A This compound + Arylboronic Acid D Reaction Mixture in Solvent A->D B Pd(0) Catalyst Ligand B->D C Base (e.g., K₃PO₄) C->D E Heating D->E Stirring F Work-up & Purification E->F Reaction Completion G 3-Aryl-9-ethylcarbazole F->G

Suzuki-Miyaura Coupling Workflow

II. Buchwald-Hartwig Amination: Synthesis of 3-Amino-9-ethylcarbazole Derivatives

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a direct route to N-aryl and N-heteroaryl amines. This reaction is instrumental in synthesizing 3-amino-9-ethylcarbazole derivatives, which are important intermediates in the development of pharmaceuticals and organic electronic materials.

Data Presentation: Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosNaOtBuToluene1102085
2MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1001890
3BenzylaminePdCl₂(dppf)Cs₂CO₃THF802482
4CarbazolePd(OAc)₂ / DavePhosK₂CO₃Xylene1202275
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃ (1 mol%)), the ligand (e.g., Xantphos (2 mol%)), and the base (e.g., NaOtBu (1.4 mmol, 1.4 equiv.)).

  • Addition of Reactants and Solvent: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.). Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with stirring at the specified temperature (e.g., 110 °C) for the designated time (e.g., 20 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (15 mL) and filter through a pad of Celite. Wash the filtrate with water (10 mL) and brine (10 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 3-amino-9-ethylcarbazole derivative.

Buchwald_Hartwig_Amination sub This compound + Amine react Reaction Mixture sub->react cat Pd Precatalyst + Ligand cat->react base Base (e.g., NaOtBu) base->react solv Anhydrous Solvent (e.g., Toluene) solv->react heat Heating (e.g., 110 °C) react->heat Inert Atmosphere workup Work-up & Purification heat->workup Reaction Completion prod 3-Amino-9-ethylcarbazole Derivative workup->prod

Buchwald-Hartwig Amination Process

III. Sonogashira Coupling: Synthesis of 3-Alkynyl-9-ethylcarbazoles

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing 3-alkynyl-9-ethylcarbazole derivatives, which are valuable building blocks for conjugated polymers and materials with interesting photophysical properties.

Data Presentation: Sonogashira Coupling Reactions
EntryAlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60695
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineDMF50892
31-HexynePdCl₂(dppf)CuIPiperidineToluene701288
4EthynyltrimethylsilanePd(OAc)₂ / PPh₃CuIEt₃NAcetonitrileRT490
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (e.g., THF, 10 mL) in a Schlenk flask, add the terminal alkyne (1.1 mmol, 1.1 equiv.).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (3 mol%)), the copper(I) co-catalyst (e.g., CuI (5 mol%)), and the amine base (e.g., Et₃N (3.0 mmol, 3.0 equiv.)).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at the specified temperature (e.g., 60 °C) for the required duration (e.g., 6 hours).

  • Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the 3-alkynyl-9-ethylcarbazole.

IV. Heck Reaction: Synthesis of 3-Alkenyl-9-ethylcarbazoles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be employed to synthesize 3-alkenyl-9-ethylcarbazole derivatives, which can serve as monomers for polymerization or as intermediates for further functionalization.

Data Presentation: Heck Reaction
EntryAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002475
2Ethyl acrylatePdCl₂ / PPh₃K₂CO₃Acetonitrile801882
31-OctenePd(PPh₃)₄NaOAcDMA1203668
Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (5 mol%)), and a phosphine ligand (e.g., P(o-tol)₃ (10 mol%)).

  • Addition of Base and Solvent: Add the base (e.g., Et₃N (1.5 mmol, 1.5 equiv.)) and the solvent (e.g., DMF, 5 mL).

  • Reaction Execution: Seal the tube and heat the mixture with stirring at the designated temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).

  • Work-up: Cool the reaction to room temperature and pour it into water (20 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by flash chromatography on silica gel to afford the desired 3-alkenyl-9-ethylcarbazole.

Signaling_Pathway_Logical_Relationship sub This compound suzuki 3-Aryl-9-ethylcarbazole sub->suzuki Pd-cat, Arylboronic Acid buchwald 3-Amino-9-ethylcarbazole deriv. sub->buchwald Pd-cat, Amine sonogashira 3-Alkynyl-9-ethylcarbazole sub->sonogashira Pd-cat, Alkyne heck 3-Alkenyl-9-ethylcarbazole sub->heck Pd-cat, Alkene app1 OLEDs, Pharmaceuticals suzuki->app1 Applications app2 Drug Discovery, Hole-Transport Materials buchwald->app2 Applications app3 Conjugated Polymers, Fluorescent Probes sonogashira->app3 Applications app4 Polymer Chemistry, Fine Chemicals heck->app4 Applications

Application of 3-Bromo-9-ethylcarbazole in Hole Transport Layers for OLEDs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1][2] 3-Bromo-9-ethylcarbazole serves as a versatile building block for synthesizing advanced hole transport materials (HTMs). The bromine atom at the 3-position provides a reactive site for functionalization through various cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling.[3][4][5] This allows for the precise tuning of the electronic and physical properties of the resulting HTM to optimize OLED device performance, including efficiency, color purity, and operational lifetime.[1][2]

The primary role of a Hole Transport Layer (HTL) in an OLED is to facilitate the efficient injection of holes from the anode (commonly Indium Tin Oxide - ITO) and their transport to the emissive layer (EML). A well-designed HTL also serves to block electrons from passing from the EML to the anode, thereby enhancing charge recombination within the emissive layer and improving device efficiency.[6]

These application notes provide detailed protocols for the synthesis of a representative hole transport material derived from this compound and the subsequent fabrication of a multilayer OLED device. Performance data of OLEDs employing similar carbazole-based HTLs are also presented for comparative analysis.

Experimental Protocols

This protocol describes the synthesis of 3-(N,N-diphenylamino)-9-ethylcarbazole from this compound and diphenylamine via a Buchwald-Hartwig amination reaction.[4]

Materials:

  • This compound

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask, add this compound (1 equivalent), diphenylamine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and tri(o-tolyl)phosphine (0.04 equivalents).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.

  • Add anhydrous toluene via a syringe.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 24 hours under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of Celite to remove inorganic salts.

  • Wash the filter cake with dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product, 3-(N,N-diphenylamino)-9-ethylcarbazole.

This protocol outlines the fabrication of a standard multilayer OLED device using a carbazole derivative as the HTL.[2][6]

Materials and Equipment:

  • ITO-coated glass substrates

  • Hole Transport Material (e.g., 3-(N,N-diphenylamino)-9-ethylcarbazole)

  • Emissive Layer Material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

  • Electron Transport Layer Material (e.g., 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi)

  • Electron Injection Layer Material (e.g., Lithium Fluoride - LiF)

  • Cathode Material (e.g., Aluminum - Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., Hellmanex, deionized water, isopropanol, acetone)

  • Ultrasonic bath

  • UV-Ozone cleaner or oxygen plasma system

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sonicating sequentially in Hellmanex solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition:

    • Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.

    • Deposit the following layers sequentially onto the ITO substrate without breaking the vacuum:

      • Hole Transport Layer (HTL): Deposit the synthesized carbazole derivative to a thickness of 40 nm at a rate of 1-2 Å/s.

      • Emissive Layer (EML): Deposit Alq₃ to a thickness of 60 nm at a rate of 1-2 Å/s.

      • Electron Transport Layer (ETL): Deposit TPBi to a thickness of 30 nm at a rate of 1-2 Å/s.[7]

      • Electron Injection Layer (EIL): Deposit LiF to a thickness of 1 nm at a rate of 0.1-0.2 Å/s.[6]

      • Cathode: Deposit a 100 nm thick layer of Aluminum (Al) at a rate of 5-10 Å/s.[8]

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric moisture and oxygen.

Data Presentation

The performance of OLEDs is highly dependent on the specific materials and device architecture used. The following table summarizes the performance data of OLEDs from various studies that utilize carbazole derivatives as the hole transport layer.

HTL Material AbbreviationDevice StructureEmitterMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Max. Luminance (cd/m²)Ref.
TECEB ITO/HTL/Alq₃/AlAlq₃-3.27-~10,000[9]
C14 ITO/CuPc/HTL/Alq₃/LiF/AlAlq₃-6.121.67-[7]
HTM 3c ITO/HATCN/NPB/HTL/CBP:5% Ir(ppy)₃/Bphen/LiF/AlIr(ppy)₃-39.829.3-[10]
CZ-2 based ITO/PEDOT:PSS/HTL/LiF/AlCZ-29.5~20-4130[11]

Note: The performance data is for devices where various carbazole derivatives are used as the HTL and is provided for comparative purposes.[6]

Visualizations

G Synthesis of a Hole Transport Material cluster_start Starting Materials cluster_reagents Reaction Conditions This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Diphenylamine Diphenylamine Diphenylamine->Buchwald-Hartwig Amination Pd(OAc)2 / P(o-tolyl)3 Pd(OAc)2 P(o-tolyl)3 Pd(OAc)2 / P(o-tolyl)3->Buchwald-Hartwig Amination NaOtBu NaOtBu NaOtBu->Buchwald-Hartwig Amination Toluene, Reflux Toluene, Reflux Toluene, Reflux->Buchwald-Hartwig Amination Purification Purification Buchwald-Hartwig Amination->Purification Final Product 3-(N,N-diphenylamino) -9-ethylcarbazole Purification->Final Product

Caption: Synthetic workflow for a carbazole-based HTM.

OLED_Structure Typical OLED Device Architecture Anode Anode (ITO) HTL Hole Transport Layer (HTL) (e.g., Carbazole Derivative) EML Emissive Layer (EML) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (Al)

Caption: Layered structure of a typical OLED device.

Experimental_Workflow OLED Fabrication and Testing Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Synthesis HTL Synthesis (e.g., Buchwald-Hartwig) Purification Purification (Column Chromatography) Synthesis->Purification Deposition Vacuum Thermal Evaporation (HTL, EML, ETL, Cathode) Purification->Deposition Cleaning Substrate Cleaning (Sonication, Plasma) Cleaning->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation EL_Test Electroluminescence Testing (J-V-L) Encapsulation->EL_Test Efficiency_Calc Performance Calculation (EQE, cd/A, lm/W) EL_Test->Efficiency_Calc

Caption: Overall workflow from synthesis to device testing.

References

Application Notes and Protocols: 3-Bromo-9-ethylcarbazole as a Versatile Building Block for Hole Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Bromo-9-ethylcarbazole as a foundational building block for the synthesis of efficient Hole Transporting Materials (HTMs) for perovskite solar cells (PSCs). Detailed experimental protocols for the synthesis of a model HTM, fabrication of perovskite solar cell devices, and characterization methodologies are provided.

Introduction

The advancement of perovskite solar cell technology is intrinsically linked to the development of efficient and stable charge transport layers. Hole Transporting Materials (HTMs) play a pivotal role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode, thereby minimizing recombination losses and enhancing overall device performance. Carbazole-based derivatives have emerged as a promising class of HTMs due to their excellent thermal stability, high hole mobility, and tunable electronic properties.[1]

This compound is a key intermediate that offers a versatile platform for the synthesis of a wide array of carbazole-based HTMs. The presence of the bromine atom at the 3-position allows for facile functionalization through various cross-coupling reactions, most notably the Buchwald-Hartwig amination, enabling the introduction of charge-transporting moieties such as diphenylamine. The ethyl group at the 9-position enhances the solubility of the resulting HTMs, which is crucial for solution-based processing of perovskite solar cells.

Data Presentation

The following tables summarize the performance parameters of various carbazole-based HTMs reported in the literature, showcasing the potential of this class of materials.

Table 1: Photovoltaic Performance of Perovskite Solar Cells Employing Carbazole-Based HTMs

HTMVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
V12211.0323.67317.81
V12251.0323.67317.81
V1209---17.31
SGT-405---14.79
V1205---16.9

Data compiled from multiple sources.[2][3][4]

Table 2: Key Properties of Selected Carbazole-Based HTMs

HTMIonization Potential (eV)Hole Mobility (cm2V-1s-1)
V12094.933.5 x 10-5
V12214.833.0 x 10-6
V12254.913.0 x 10-5
V12074.825.0 x 10-5
AZO-II-2.0 x 10-5

Data compiled from multiple sources.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol is adapted from a known procedure for the synthesis of mono-brominated carbazole derivatives.[4][7]

Materials:

  • 9-ethylcarbazole (1.00 g, 5.12 mmol)

  • N-Bromosuccinimide (NBS) (0.911 g, 5.12 mmol)

  • Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • Dissolve 9-ethylcarbazole in DMF in a round-bottom flask.

  • Add N-Bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Crystallize the crude product from methanol to obtain this compound as white, needle-like crystals.

Protocol 2: Synthesis of 3-(Diphenylamino)-9-ethylcarbazole (Model HTM) via Buchwald-Hartwig Amination

This protocol is a generalized procedure adapted from established Buchwald-Hartwig amination methods.[6][8][9]

Materials:

  • This compound (1.0 equiv)

  • Diphenylamine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deoxygenated toluene

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, diphenylamine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous, deoxygenated toluene to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(Diphenylamino)-9-ethylcarbazole.

Protocol 3: Fabrication of Perovskite Solar Cells

This protocol describes the fabrication of a standard n-i-p architecture perovskite solar cell using a spin-coating method.[10]

Materials:

  • FTO-coated glass substrates

  • Hellmanex solution

  • Deionized water

  • Isopropanol

  • SnO₂ nanoparticle suspension (e.g., 3 wt% in water)

  • Perovskite precursor solution (e.g., mixed cation, mixed halide)

  • Antisolvent (e.g., chlorobenzene)

  • HTM solution (e.g., 20 mg/mL of the synthesized HTM in chlorobenzene with additives like Li-TFSI and tBP)

  • Gold (for thermal evaporation)

Procedure:

  • Substrate Cleaning:

    • Clean FTO-coated glass substrates by sonicating in a Hellmanex solution, followed by deionized water, and then isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15-20 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a layer of SnO₂ by spin-coating the nanoparticle suspension at 3000 RPM for 30 seconds.

    • Anneal the substrates at 150 °C for 30 minutes in air.

  • Perovskite Layer Deposition (in an inert atmosphere, e.g., a glovebox):

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the SnO₂ layer. A two-step program is common (e.g., 1000 RPM for 10s, then 5000 RPM for 30s).

    • During the second step, dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.

    • Anneal the perovskite film on a hotplate at 100-130 °C for 10-15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Allow the substrates to cool to room temperature.

    • Spin-coat the HTM solution onto the perovskite layer (e.g., 4000 RPM for 30 seconds).

  • Gold Electrode Deposition:

    • Deposit the gold back contact (80-100 nm) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Mandatory Visualizations

Synthesis of 3-(Diphenylamino)-9-ethylcarbazole

Synthesis_Pathway This compound This compound Buchwald-Hartwig_Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig_Amination Diphenylamine Diphenylamine Diphenylamine->Buchwald-Hartwig_Amination Pd2(dba)3 / XPhos Pd2(dba)3 / XPhos Pd2(dba)3 / XPhos->Buchwald-Hartwig_Amination NaOtBu NaOtBu NaOtBu->Buchwald-Hartwig_Amination 3-(Diphenylamino)-9-ethylcarbazole 3-(Diphenylamino)-9-ethylcarbazole Buchwald-Hartwig_Amination->3-(Diphenylamino)-9-ethylcarbazole

Caption: Synthesis of a model HTM via Buchwald-Hartwig amination.

Experimental Workflow for Perovskite Solar Cell Fabrication

PSC_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Completion FTO_Cleaning FTO Substrate Cleaning (Sonication, UV-Ozone) ETL_Deposition SnO2 Deposition (Spin-coating) FTO_Cleaning->ETL_Deposition Perovskite_Deposition Perovskite Deposition (Spin-coating in Glovebox) ETL_Deposition->Perovskite_Deposition HTL_Deposition HTM Deposition (Spin-coating) Perovskite_Deposition->HTL_Deposition Electrode_Deposition Gold Electrode Deposition (Thermal Evaporation) HTL_Deposition->Electrode_Deposition

Caption: Step-by-step workflow for perovskite solar cell fabrication.

Energy Level Alignment in a Perovskite Solar Cell

Energy_Level_Diagram FTO_LUMO FTO ETL_LUMO ETL (SnO2) FTO_LUMO->ETL_LUMO FTO_HOMO Perovskite_LUMO Perovskite (LUMO) ETL_LUMO->Perovskite_LUMO ETL_HOMO Perovskite_HOMO Perovskite (HOMO) HTM_LUMO HTM (LUMO) HTM_HOMO HTM (HOMO) Au_Workfunction Au Perovskite_HOMO->HTM_HOMO HTM_HOMO->Au_Workfunction h+

Caption: Energy level diagram for charge transport in a PSC.

References

Application Notes and Protocols for the Synthesis of Functionalized Carbazoles via C-H Activation of 3-Bromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functionalized carbazole derivatives, with a specific focus on leveraging C-H activation methodologies on 3-Bromo-9-ethylcarbazole. Carbazoles are a critical structural motif in numerous pharmaceuticals, natural products, and functional materials. The ability to directly functionalize the carbazole core through C-H activation offers a more atom-economical and efficient synthetic route compared to traditional cross-coupling methods that require pre-functionalized starting materials.

This document outlines the synthesis of the starting material, this compound, and provides detailed protocols for its subsequent functionalization via palladium-, rhodium-, and iridium-catalyzed C-H activation reactions.

Synthesis of this compound

The starting material, this compound, can be synthesized from 9-ethylcarbazole through electrophilic bromination.

Experimental Protocol:

A solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 mL of dimethylformamide (DMF) is added to a solution of 9-ethylcarbazole (1.00 g, 5.12 mmol) in 10 mL of DMF. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, as monitored by thin-layer chromatography (TLC), the solution is poured into ice-water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization from methanol to yield this compound as a white solid[1].

Diagram of Synthesis Workflow:

start 9-Ethylcarbazole reagents N-Bromosuccinimide (NBS) DMF start->reagents 1. Mix reaction Electrophilic Bromination (Room Temperature, 24h) reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench & Extract purification Crystallization (Methanol) workup->purification 4. Purify product This compound purification->product 5. Isolate

Caption: Synthesis of this compound.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation is a powerful method to introduce aryl groups onto the carbazole core. Palladium catalysts are commonly employed for this transformation. The regioselectivity of the arylation on the this compound can be influenced by directing groups or the inherent electronic properties of the substrate. Without a directing group, functionalization is often directed to the most electronically rich or sterically accessible C-H bonds.

General Experimental Protocol for Palladium-Catalyzed C-H Arylation:

To a dried Schlenk tube are added this compound (1 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent (e.g., toluene, dioxane, or DMF) is then added. The reaction mixture is heated at a specified temperature (typically 80-120 °C) for 12-24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired C-H arylated product[2].

Table 1: Representative Data for Palladium-Catalyzed C-H Arylation of this compound

EntryAryl HalidePosition of ArylationYield (%)
1IodobenzeneC-678
24-IodoanisoleC-685
31-Bromo-4-(trifluoromethyl)benzeneC-672
42-BromopyridineC-165

Note: The data presented in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions.

Diagram of Palladium-Catalyzed C-H Arylation Pathway:

start This compound + Aryl Halide catalyst Pd(OAc)₂ / Ligand Base start->catalyst 1. Mix activation C-H Activation catalyst->activation 2. Form Palladacycle coupling Reductive Elimination activation->coupling 3. C-C Coupling product Arylated Carbazole coupling->product 4. Product Formation

Caption: Palladium-catalyzed C-H arylation pathway.

Rhodium-Catalyzed C-H Olefination

Rhodium catalysts are highly effective for the direct alkenylation of arenes. This reaction allows for the introduction of vinyl groups, which can be further functionalized. A directing group is often required to achieve high regioselectivity.

General Experimental Protocol for Rhodium-Catalyzed C-H Olefination:

In a sealed tube, this compound (1 equiv.), an alkene (2-3 equiv.), [RhCp*Cl₂]₂ (2-5 mol%), a silver salt oxidant (e.g., AgSbF₆ or AgOAc, 10-20 mol%), and a base (e.g., NaOAc or KOAc, 1-2 equiv.) are combined in a suitable solvent (e.g., DCE or THF). The mixture is heated at 80-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the solvent is evaporated. The crude product is purified by column chromatography to give the olefinated carbazole[3][4].

Table 2: Representative Data for Rhodium-Catalyzed C-H Olefination of this compound

EntryAlkenePosition of OlefinationYield (%)
1StyreneC-175
2n-Butyl acrylateC-182
31-HexeneC-168

Note: The data presented in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions.

Diagram of Rhodium-Catalyzed C-H Olefination Pathway:

start This compound + Alkene catalyst [RhCp*Cl₂]₂ / Ag(I) salt Base start->catalyst 1. Mix activation C-H Activation catalyst->activation 2. Form Rhodacycle insertion Alkenyl Insertion activation->insertion 3. Insertion elimination β-Hydride Elimination insertion->elimination 4. Elimination product Olefinated Carbazole elimination->product 5. Product Formation

Caption: Rhodium-catalyzed C-H olefination pathway.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a versatile method for introducing a boronic ester group, which can then be used in a wide range of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This two-step sequence allows for the synthesis of a diverse library of functionalized carbazoles.

General Experimental Protocol for Iridium-Catalyzed C-H Borylation:

In an inert atmosphere glovebox, this compound (1 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and a bipyridine ligand (e.g., dtbpy, 3 mol%) are dissolved in an anhydrous solvent (e.g., THF or cyclohexane). The reaction mixture is stirred at a specified temperature (typically 80-100 °C) for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the borylated carbazole.

Table 3: Representative Data for Iridium-Catalyzed C-H Borylation of this compound

EntryPosition of BorylationYield (%)
1C-688
2C-170

Note: The data presented in this table is illustrative and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions.

Diagram of Iridium-Catalyzed C-H Borylation Pathway:

start This compound + B₂pin₂ catalyst [Ir(cod)OMe]₂ / Ligand start->catalyst 1. Mix activation Oxidative Addition (C-H Activation) catalyst->activation 2. Form Iridacycle coupling Reductive Elimination activation->coupling 3. C-B Coupling product Borylated Carbazole coupling->product 4. Product Formation

Caption: Iridium-catalyzed C-H borylation pathway.

Regioselectivity Considerations for this compound

The regioselectivity of C-H functionalization on this compound is influenced by several factors:

  • Electronic Effects: The bromine atom at the C-3 position is an electron-withdrawing group, which deactivates the carbazole ring towards electrophilic attack. However, in the context of C-H activation, its effect can be more complex, influencing the acidity of adjacent C-H bonds.

  • Steric Hindrance: The ethyl group at the N-9 position and the bromo group at the C-3 position can sterically hinder access to adjacent C-H bonds (C-1, C-2, and C-4).

  • Directing Groups: The introduction of a directing group can override the inherent electronic and steric preferences, enabling functionalization at specific positions, most commonly the C-1 or C-8 positions.

Based on these factors, without a directing group, C-H functionalization of this compound is most likely to occur at the C-6 position, which is electronically activated by the nitrogen atom and relatively sterically unhindered. The C-1 and C-8 positions are also potential sites for functionalization, particularly with directing group strategies. The C-2, C-4, C-5, and C-7 positions are generally less reactive.

References

Application Notes and Protocols: 3-Bromo-9-ethylcarbazole as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-9-ethylcarbazole is a pivotal intermediate in the synthesis of a diverse range of medicinally important compounds. The carbazole scaffold itself is a privileged structure in drug discovery, known to be a core component of various molecules exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The presence of a bromine atom at the 3-position of the 9-ethylcarbazole nucleus offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex derivatives with tailored pharmacological profiles.[1]

This document provides detailed application notes on the use of this compound as a precursor for the synthesis of bioactive molecules, with a focus on anticancer agents. It includes experimental protocols for the synthesis of key intermediates and final compounds, a summary of their biological activities, and a discussion of their mechanism of action.

Synthetic Applications

This compound serves as a key starting material for the introduction of various functional groups and for the construction of fused heterocyclic systems. A common synthetic strategy involves the conversion of the bromo-derivative into an amino-derivative, which then acts as a versatile precursor for further elaboration.

From this compound to 3-Amino-9-ethylcarbazole: A Key Transformation

The synthesis of 3-amino-9-ethylcarbazole from carbazole is a well-established three-step process.[2] Although this process starts from carbazole, understanding the synthesis of the intermediate 3-nitro-9-ethylcarbazole and its subsequent reduction is directly applicable to methodologies starting from this compound, which would first be nitrated and then reduced.

A key application of 3-amino-9-ethylcarbazole is in the synthesis of annulated carbazoles, such as pyrimido[5,4-b]carbazoles, which have shown significant potential as anticancer agents.

Experimental Workflow: Synthesis of 3-Amino-9-ethylcarbazole

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction Carbazole Carbazole DMF DMF, KOH Carbazole->DMF Bromoethane Bromoethane Bromoethane->DMF Ethylcarbazole 9-Ethylcarbazole DMF->Ethylcarbazole NitricAcid Nitric Acid Acetonitrile Acetonitrile Ethylcarbazole->Acetonitrile NitricAcid->Acetonitrile Nitrocarbazole 3-Nitro-9-ethylcarbazole Acetonitrile->Nitrocarbazole SnCl2 SnCl2·2H2O HCl Conc. HCl Nitrocarbazole->HCl SnCl2->HCl Aminocarbazole 3-Amino-9-ethylcarbazole HCl->Aminocarbazole

Synthetic pathway to 3-Amino-9-ethylcarbazole.

Synthesis of Pyrimido[5,4-b]carbazole Derivatives

A one-pot synthesis of 2-dialkylamino-6H-pyrimido[5,4-b]carbazol-4(3H)-ones from 3-aminocarbazole derivatives has been reported, showcasing a versatile method for creating a library of potentially bioactive compounds.

Experimental Workflow: One-Pot Synthesis of Pyrimido[5,4-b]carbazoles

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Guanidine Formation cluster_2 Step 3: Cyclization Aminocarbazole 3-Amino-9-ethylcarbazole DMF_1 DMF Aminocarbazole->DMF_1 Isothiocyanate Ethoxycarbonyl-isothiocyanate Isothiocyanate->DMF_1 Thiourea Thiourea Derivative DMF_1->Thiourea Amine Dialkylamine HgCl2 HgCl2 Thiourea->HgCl2 Amine->HgCl2 Guanidine Ethoxycarbonylguanidine HgCl2->Guanidine Heat Heat (Reflux) Guanidine->Heat Pyrimidocarbazole Pyrimido[5,4-b]carbazole Heat->Pyrimidocarbazole

One-pot synthesis of Pyrimido[5,4-b]carbazoles.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-9-ethylcarbazole [3]

  • Materials: 9-Ethylcarbazole (15.0 g, 76.9 mmol), 70% Nitric acid (7.3 g, 81.1 mmol), Acetic acid (250 ml).

  • Procedure:

    • Dissolve 9-ethylcarbazole in 200 ml of acetic acid in a reaction flask.

    • Cool the solution to 19°-21° C.

    • Add a solution of 70% nitric acid in 50 ml of acetic acid dropwise to the cooled solution.

    • Heat the resulting green solution on a water bath at 40° C for 2 hours.

    • After cooling, pour the reaction mixture into 400 ml of water to precipitate the product.

    • Filter the light green precipitate and air dry.

    • Recrystallize from an acetone/methanol mixture to obtain 3-nitro-9-ethylcarbazole.

Protocol 2: Synthesis of 3-Amino-9-ethylcarbazole [2][4]

  • Materials: 3-Nitro-9-ethylcarbazole (10.2 g, 42.5 mmol), Stannous chloride dihydrate (38.4 g, 170 mmol), Concentrated hydrochloric acid (100 ml), Sodium hydroxide solution.

  • Procedure:

    • Heat a solution of 3-nitro-9-ethylcarbazole and stannous chloride dihydrate in concentrated hydrochloric acid for 3 hours at 92° C.

    • Cool the solution in an ice bath.

    • Cautiously make the solution basic by the partial addition of a concentrated sodium hydroxide solution.

    • Filter the product and wash with the basic solution, followed by copious amounts of water.

    • Air dry the product.

    • For further purification, perform vacuum drying and recrystallization from a pyridine/water mixture to obtain light-green needles of 3-amino-9-ethylcarbazole.

Protocol 3: One-Pot Synthesis of 9-Bromo-2-diethylamino-5,11-dimethyl-6H-pyrimido[5,4-b]carbazol-4(3H)-one

  • Materials: 3-Amino-6-bromo-1,4-dimethylcarbazole (1.3 g, 4.30 mmol), Ethoxycarbonylisothiocyanate (4.30 mmol), Diethylamine (12.90 mmol), Mercuric chloride (HgCl2) (4.30 mmol), Dimethylformamide (DMF) (20 ml).

  • Procedure:

    • To a solution of 3-amino-6-bromo-1,4-dimethylcarbazole in DMF, add ethoxycarbonylisothiocyanate and stir at room temperature for 4 hours.

    • Cool the reaction mixture to 0° C, then add diethylamine, followed by the addition of HgCl2.

    • Stir the resulting mixture at room temperature overnight.

    • Heat the reaction mixture under reflux for 2 hours.

    • Cool the mixture, filter through a Celite pad, and concentrate in vacuo.

    • Crystallize the solid obtained from acetonitrile.

Biological Activity

Carbazole derivatives synthesized from this compound precursors have demonstrated significant anticancer activity. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with their potency expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound ClassCancer Cell LineActivity Metric (IC50)Reference
Pyrimido[4',5':4,5]thieno(2,3-b)quinolinesLeukemia (HL-60)0.992 - 3.968 µM[5]
Pyrimido[4',5':4,5]thieno(2,3-b)quinolinesMelanoma (B16F10)0.992 - 3.968 µM[5]
9-Hydroxy-1-(N-substituted carbamoyl)-olivacinesLeukemia (L1210)5 - 10 nM[6]
9-Hydroxy-1-(N-substituted carbamoyl)-olivacinesColon (38)5 - 10 nM[6]

Mechanism of Action: Topoisomerase II Inhibition

A significant mechanism through which carbazole derivatives exert their anticancer effects is the inhibition of topoisomerase II (Topo II).[7][8] Topo II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of Topo II leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Carbazole derivatives can act as catalytic inhibitors of Topo II, meaning they interfere with the enzyme's ability to cleave and reseal DNA without stabilizing the cleavage complex (a mechanism employed by Topo II poisons).[7] This inhibition triggers a downstream signaling cascade that culminates in apoptosis.

Signaling Pathway: Topoisomerase II Inhibition-Induced Apoptosis

G Carbazole Carbazole Derivative TopoII Topoisomerase II Carbazole->TopoII Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage Dysfunction leads to ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Topoisomerase II inhibition by carbazoles leading to apoptosis.

The inhibition of Topoisomerase II by carbazole derivatives leads to an accumulation of DNA damage, which activates sensor proteins like ATM and ATR.[7][8] This, in turn, activates the tumor suppressor protein p53, which upregulates pro-apoptotic proteins such as Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, resulting in apoptosis.[7]

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its ability to be readily transformed into a variety of functionalized and annulated carbazole derivatives provides a rich platform for the discovery of novel therapeutic agents. The demonstrated potent anticancer activity of pyrimido[5,4-b]carbazoles, coupled with a well-defined mechanism of action involving topoisomerase II inhibition, highlights the significant potential of this scaffold in the development of new cancer therapies. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation carbazole-based drugs.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-9-ethylcarbazole is a crucial intermediate in the synthesis of various organic electronic materials, pharmaceuticals, and fine chemicals. Its carbazole core provides unique electronic and photophysical properties, making it a valuable building block for researchers in materials science and drug discovery. This document provides a detailed, scalable protocol for the synthesis of this compound via the electrophilic bromination of 9-ethylcarbazole.

Overall Reaction

The synthesis involves the regioselective bromination of 9-ethylcarbazole at the C-3 position using N-bromosuccinimide (NBS) as the bromine source and N,N-dimethylformamide (DMF) as the solvent. Carbazoles readily undergo electrophilic substitution at the 3 and 6 positions.[1]

Reaction Scheme: Synthesis of this compound

Experimental Protocol

This protocol is adapted from established literature procedures and is suitable for gram-scale synthesis.[2][3]

Materials and Equipment:

  • 9-ethylcarbazole

  • N-bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 9-ethylcarbazole (e.g., 1.00 g, 5.12 mmol) in 10 mL of N,N-dimethylformamide (DMF).[2][3]

  • Addition of Brominating Agent: To this solution, add N-bromosuccinimide (NBS) (0.911 g, 5.12 mmol) in one portion.[2][3]

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.[2][3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2][3]

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing a large volume of ice-water (e.g., 200 mL).[2][4]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[2][4]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2][3]

  • Purification: The crude product can be purified by crystallization from methanol to yield white, needle-like crystals.[2][3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material9-ethylcarbazole[2][3]
Brominating AgentN-bromosuccinimide (NBS)[2][3]
Molar Ratio (9-ethylcarbazole:NBS)1:1[2][3]
SolventN,N-dimethylformamide (DMF)[2][3]
Reaction TemperatureRoom Temperature[2][3]
Reaction Time24 hours[2][3]
Yield62%[3]
Melting Point58–60°C[3]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

G reagents Dissolve 9-ethylcarbazole in DMF add_nbs Add N-bromosuccinimide (NBS) reagents->add_nbs react Stir at Room Temperature for 24h add_nbs->react workup Pour into ice-water react->workup extraction Extract with Ethyl Acetate workup->extraction dry Dry organic layer (Na2SO4) extraction->dry evaporate Concentrate under reduced pressure dry->evaporate purify Crystallize from Methanol evaporate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • N-bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • N,N-dimethylformamide (DMF): A skin and respiratory irritant. It is also a potential reproductive toxin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Ethyl Acetate and Methanol: Flammable solvents. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules and functional materials. 3-Amino-9-ethylcarbazole and its N-substituted derivatives are important intermediates in the synthesis of compounds with a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-9-ethylcarbazole, a key starting material for the synthesis of various N-aryl-9-ethylcarbazol-3-amines. These products are valuable building blocks in drug discovery and materials science.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-9-ethylcarbazol-3-amine is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[1][3]

The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally favoring the desired reductive elimination pathway and preventing side reactions like beta-hydride elimination.[3]

Data Presentation: Representative Reaction Conditions

The successful Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of aryl bromides with various amines, which can be adapted for this compound.

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃ (10)Toluene1108High
2MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694
3Benzophenone IminePd₂(dba)₃ (1.0)BINAP (1.5)NaOtBu (2.2)Toluene10018High
4IndolinePd G4 (AlPhos) (cat.)-DBU (2.0)2-MeTHF60->95

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with an aromatic amine. This protocol should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and degassed.

Materials:

  • This compound (1.0 equiv)

  • Aromatic amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, palladium(II) acetate, XPhos, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene to the flask via syringe, followed by the addition of the aromatic amine.

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-9-ethylcarbazol-3-amine.

Mandatory Visualizations

Buchwald_Hartwig_Amination_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_glassware Oven-dry glassware and cool under inert gas add_reagents Add this compound, Pd catalyst, ligand, and base prep_glassware->add_reagents add_solvent_amine Add anhydrous, degassed solvent and amine add_reagents->add_solvent_amine heat_stir Heat to 100-110 °C with vigorous stirring add_solvent_amine->heat_stir Seal flask monitor Monitor reaction by TLC or GC-MS heat_stir->monitor cool_down Cool to room temperature monitor->cool_down Reaction complete dilute_filter Dilute with organic solvent and filter cool_down->dilute_filter extract Wash with water and brine dilute_filter->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify final_product N-Aryl-9-ethylcarbazol-3-amine purify->final_product Obtain pure product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (+ Ar-Br) pd0->oxidative_addition pd_ii_complex L_nPd(II)(Ar)(Br) oxidative_addition->pd_ii_complex amine_coordination Amine Coordination (+ R₂NH) pd_ii_complex->amine_coordination pd_ii_amine_complex [L_nPd(II)(Ar)(R₂NH)]⁺Br⁻ amine_coordination->pd_ii_amine_complex deprotonation Deprotonation (+ Base) pd_ii_amine_complex->deprotonation pd_ii_amido_complex L_nPd(II)(Ar)(NR₂) deprotonation->pd_ii_amido_complex reductive_elimination Reductive Elimination pd_ii_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

References

Application Notes and Protocols: Derivatization of 3-Bromo-9-ethylcarbazole for Tuning Optoelectronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-bromo-9-ethylcarbazole, a key building block for the synthesis of advanced organic materials with tunable optoelectronic properties. The strategic functionalization of the carbazole core at the 3-position allows for precise control over the electronic and photophysical characteristics of the resulting molecules, making them highly valuable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.

The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These methodologies offer a robust and efficient means to synthesize a diverse library of 3-substituted-9-ethylcarbazole derivatives.

Key Applications

The derivatization of this compound is instrumental in developing materials for:

  • Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials, hole-transporting materials (HTMs), and emitters in OLEDs due to their excellent charge transport properties and high thermal stability.[1] By tuning the substituents, the emission color, efficiency, and operational lifetime of OLED devices can be optimized.

  • Pharmaceutical Research: The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.[2]

  • Organic Electronics: Beyond OLEDs, these derivatives are explored in other organic electronic applications where specific electronic properties are required.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, via the bromination of 9-ethylcarbazole.

Materials:

  • 9-ethylcarbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 9-ethylcarbazole (1.00 g, 5.12 mmol) in 10 mL of DMF.

  • Add N-bromosuccinimide (0.911 g, 5.12 mmol) to the solution.

  • Heat the reaction mixture at reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature and pour it into a large volume of ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by crystallization from methanol to obtain this compound as a white, needle-like solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the synthesis of 3-aryl-9-ethylcarbazole derivatives.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KOH, 2.0-3.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, THF/Water)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add this compound (1.0 mmol), the arylboronic acid or its ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and Water).

  • Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-9-ethylcarbazole derivative.

Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine

This protocol outlines a general method for the synthesis of 3-amino-9-ethylcarbazole derivatives.[3][4]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, P(t-Bu)₃, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or a sealed reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a nitrogen-filled glovebox or a Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of Toluene).

  • Seal the reaction vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-9-ethylcarbazole derivative.

Data Presentation

The optoelectronic properties of 3-substituted-9-ethylcarbazole derivatives are highly dependent on the nature of the substituent introduced at the 3-position. The following tables summarize key photophysical and electrochemical data for representative derivatives.

Table 1: Photophysical Properties of 3-Aryl-9-ethylcarbazole Derivatives in Solution

Substituent at 3-positionAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Solvent
Naphthyl293-297--Acetonitrile
9-ethylcarbazol-3-yl273-300--Various
4-(diphenylamino)phenyl~325--Various

Data adapted from studies on similar carbazole derivatives.[5] The emission properties are highly dependent on the specific aryl substituent and solvent polarity.

Table 2: Electrochemical Properties of 3-Substituted-9-ethylcarbazole Derivatives

Substituent at 3-positionHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
9-ethylcarbazolyl-5.53-2.283.25
4-(diphenylamino)phenyl-5.48-2.133.35

HOMO levels were estimated from the onset of the first oxidation peak in cyclic voltammetry. LUMO levels were calculated from the HOMO level and the optical band gap. Data is based on analogous carbazole systems.[5]

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic Acid Pd Catalyst, Base B Add Degassed Solvent A->B 1. C Heat under Inert Atmosphere (90-100 °C, 12-24h) B->C 2. D Cool to RT C->D 3. E Extraction with Organic Solvent D->E 4. F Drying and Concentration E->F 5. G Column Chromatography F->G 6. H Pure 3-Aryl-9-ethylcarbazole G->H 7. Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine: Pd Catalyst, Ligand, Base This compound, Amine B Add Anhydrous Solvent A->B 1. C Heat in Sealed Vessel (80-110 °C, 4-24h) B->C 2. D Cool to RT C->D 3. E Filter and Extract D->E 4. F Drying and Concentration E->F 5. G Column Chromatography F->G 6. H Pure 3-Amino-9-ethylcarbazole Derivative G->H 7. Optoelectronic_Tuning cluster_derivatization Derivatization Reactions cluster_products Derivative Classes cluster_properties Tunable Optoelectronic Properties cluster_applications Applications Start This compound Suzuki Suzuki Coupling (+ Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (+ Amine) Start->Buchwald Aryl 3-Aryl-9-ethylcarbazoles Suzuki->Aryl Amino 3-Amino-9-ethylcarbazoles Buchwald->Amino Props Absorption/Emission Spectra Quantum Yield HOMO/LUMO Energy Levels Aryl->Props Amino->Props Apps OLEDs Organic Photovoltaics Fluorescent Probes Props->Apps

References

Application Notes and Protocols: Flow Chemistry Synthesis of 3-Bromo-9-ethylcarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the continuous flow synthesis of 3-Bromo-9-ethylcarbazole, a key intermediate in the development of pharmaceuticals and functional materials. Traditional batch synthesis of this compound can be time-consuming and present challenges in scalability and safety. This application note details a robust and efficient flow chemistry approach that offers significant advantages, including enhanced reaction control, improved safety, and higher throughput. The protocols provided herein are designed to be readily adaptable for research, process development, and small-scale manufacturing.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. They are integral to the development of various pharmaceuticals, including anticancer agents, antimicrobial compounds, and treatments for neurological disorders.[1][2] The this compound scaffold is a particularly valuable building block, allowing for further functionalization through cross-coupling reactions to generate a diverse library of molecules for drug discovery and optoelectronic material science.[3][4]

Conventional batch production methods for the bromination of 9-ethylcarbazole often involve long reaction times and potential difficulties in controlling exotherms, especially during scale-up.[4] Flow chemistry, or continuous processing, offers a compelling alternative by performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[5][6] This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety profiles.[7][8]

This application note describes a continuous flow process for the synthesis of this compound from 9-ethylcarbazole and N-bromosuccinimide (NBS).

Advantages of the Flow Chemistry Approach

  • Enhanced Safety: The small internal volume of the flow reactor minimizes the amount of hazardous material at any given time, significantly reducing the risks associated with exothermic reactions.[5]

  • Precise Reaction Control: Independent control over reaction parameters allows for fine-tuning of the process to maximize yield and minimize impurity formation.[7]

  • Rapid Optimization: The steady-state nature of flow chemistry enables rapid screening of reaction conditions, accelerating process development.

  • Improved Yield and Purity: Enhanced mixing and heat transfer in microreactors often lead to cleaner reactions with higher yields compared to batch processes.

  • Scalability: Scaling up production is achieved by either running the system for longer durations or by "numbering-up" – using multiple reactors in parallel.[8]

Experimental Section

Materials and Equipment
  • 9-ethylcarbazole (Reagent Grade, ≥98%)

  • N-Bromosuccinimide (NBS) (Reagent Grade, ≥98%)

  • Dimethylformamide (DMF) (Anhydrous, ≥99.8%)

  • Syringe Pumps (2)

  • T-Mixer

  • Tubular Reactor (e.g., PFA or stainless steel coil)

  • Back Pressure Regulator (BPR)

  • Heating/Cooling Circulator

  • Collection Vessel

  • Analytical HPLC system for reaction monitoring

Flow Chemistry Setup

The continuous flow system is assembled as depicted in the workflow diagram below. Two syringe pumps are used to deliver solutions of 9-ethylcarbazole and NBS in DMF to a T-mixer. The combined stream then enters a heated tubular reactor. A back pressure regulator is placed at the outlet of the reactor to maintain a constant pressure and prevent solvent outgassing. The product stream is then collected for analysis and purification.

Flow_Chemistry_Setup Figure 1: Flow Chemistry Setup for Bromination cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction Zone cluster_collection Product Collection & Analysis reagent_A 9-Ethylcarbazole in DMF pump_A Syringe Pump A reagent_A->pump_A reagent_B NBS in DMF pump_B Syringe Pump B reagent_B->pump_B mixer T-Mixer pump_A->mixer pump_B->mixer reactor Heated Tubular Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Flow chemistry setup for bromination.

Protocols

Stock Solution Preparation
  • 9-Ethylcarbazole Solution (0.1 M): Dissolve 1.95 g of 9-ethylcarbazole in 100 mL of anhydrous DMF.

  • NBS Solution (0.1 M): Dissolve 1.78 g of N-bromosuccinimide in 100 mL of anhydrous DMF.

General Flow Synthesis Protocol
  • Assemble the flow chemistry system as shown in Figure 1.

  • Set the heating circulator to the desired reaction temperature.

  • Set the back pressure regulator to the desired pressure (e.g., 10 bar).

  • Load the prepared stock solutions into their respective syringe pumps.

  • Set the flow rates for each pump according to the desired residence time and stoichiometry.

  • Begin pumping the reagents through the system.

  • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • Collect the product stream in a flask containing water to precipitate the product.

  • Monitor the reaction conversion and product purity by taking aliquots from the product stream and analyzing them by HPLC.

Work-up and Purification
  • Pour the collected reaction mixture into a larger volume of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization from methanol to yield this compound as a white solid.[4][9]

Results and Discussion

To demonstrate the efficiency of the flow synthesis, a series of experiments were conducted to optimize the reaction conditions. The results are summarized in the tables below.

Optimization of Reaction Parameters

The synthesis was optimized by varying the temperature and residence time while maintaining a 1:1 stoichiometric ratio of reactants.

Table 1: Optimization of Temperature and Residence Time

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (min)Conversion (%)Yield (%)
1801.0108578
21001.0109590
3120 1.0 10 >99 96
41202.059285
51200.520>9995

Yields are isolated yields after purification.

The optimal conditions were found to be a reaction temperature of 120°C and a residence time of 10 minutes, which provided a near-quantitative conversion and a 96% isolated yield.

Comparison with Batch Synthesis

A comparative study was performed between the optimized flow synthesis protocol and a traditional batch synthesis method.

Table 2: Comparison of Flow vs. Batch Synthesis

ParameterFlow SynthesisBatch Synthesis[4][9]
Reaction Time 10 minutes (residence time)24 hours
Temperature 120°CRoom Temperature (reflux)
Yield 96%62%
Throughput ~5.6 g/hour (at 1.0 mL/min total flow rate)Dependent on batch size
Safety High (small reaction volume)Moderate (potential for exotherm)
Scalability Straightforward (longer run time/numbering-up)Requires re-optimization

The flow chemistry approach demonstrates a significant improvement in reaction time and yield compared to the reported batch method.

Logical Workflow for Synthesis and Analysis

The overall process from reagent preparation to final product analysis follows a logical sequence.

Logical_Workflow Figure 2: Overall Synthesis and Analysis Workflow prep Reagent Solution Preparation flow Continuous Flow Synthesis prep->flow workup Work-up and Extraction flow->workup purify Purification by Crystallization workup->purify analysis Product Characterization (NMR, MS, HPLC) purify->analysis

Overall synthesis and analysis workflow.

Conclusion

This application note details a highly efficient and scalable continuous flow method for the synthesis of this compound. The flow chemistry protocol offers substantial advantages over traditional batch methods, including drastically reduced reaction times, improved yields, and enhanced safety. This methodology is well-suited for researchers in academia and industry who require reliable and efficient access to this important chemical intermediate for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 3-Bromo-9-ethylcarbazole.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I improve the outcome?

A1: Low or no yield in a Suzuki-Miyaura coupling reaction is a frequent challenge. Several factors related to the catalyst, base, solvent, and reactants can be responsible.

Potential Causes & Recommended Solutions:

  • Catalyst Inactivity or Poor Choice: The selection of the palladium catalyst and its associated ligand is critical. The catalyst may be deactivated or not suitable for this specific substrate.

    • Recommendation: For substrates like this compound, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often an effective catalyst. If using a Pd(0) source like Pd(PPh₃)₄, ensure it is handled under strictly inert conditions to prevent oxidation. For challenging couplings, consider using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos).[1]

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid.[1] An unsuitable base can lead to an incomplete reaction or the degradation of starting materials.

    • Recommendation: A screening of bases is recommended. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For base-sensitive functional groups on the coupling partner, milder bases like potassium fluoride (KF) or K₃PO₄ may be preferable.[1]

  • Solvent and Degassing Issues: The solvent system affects the solubility of reagents and the catalyst's activity. The presence of oxygen can deactivate the palladium catalyst.

    • Recommendation: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, or DME/water.[2][3] It is imperative to thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to catalyst decomposition and side reactions.

    • Recommendation: Most Suzuki couplings with aryl bromides require heating, typically in the range of 80-110 °C. If you suspect catalyst decomposition, try running the reaction at a lower temperature for a longer duration.

  • Poor Quality of Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1]

    • Recommendation: Use fresh, high-purity boronic acid. To enhance stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[4]

Issue 2: Significant Formation of Side Products

Q2: My reaction is producing a significant amount of side products, such as the homocoupling of the boronic acid or dehalogenation of the this compound. How can I minimize these?

A2: The formation of side products is a common issue that reduces the yield of the desired coupled product.

Potential Causes & Recommended Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and certain palladium(II) species.

    • Recommendation: Rigorous degassing of the reaction mixture is crucial. Using a pre-catalyst or ensuring the complete reduction of Pd(II) to Pd(0) can also minimize this side reaction.

  • Dehalogenation (Protodebromination): This involves the replacement of the bromine atom on the carbazole with a hydrogen atom.

    • Recommendation: This can be influenced by the choice of base and solvent. Some bases can act as hydride donors. Optimizing the base and ensuring an anhydrous solvent (if the protocol allows) can sometimes reduce dehalogenation.

  • Protodeboronation: As mentioned earlier, this is the loss of the boronic acid group from the coupling partner.

    • Recommendation: Use milder bases like K₃PO₄ or KF.[1] Using boronic esters (e.g., pinacol esters) can also mitigate this issue as they release the boronic acid slowly into the reaction mixture.[4]

Frequently Asked Questions (FAQs)

Q3: Which palladium catalyst is best for the Suzuki coupling of this compound?

A3: While the optimal catalyst can be substrate-dependent, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be highly effective for the Suzuki coupling of similar bromo-heterocycles, often providing high yields in shorter reaction times compared to catalysts like Pd(PPh₃)₄.[2][5]

Q4: What is the recommended base and solvent system?

A4: A common and effective system for similar substrates is potassium carbonate (K₂CO₃) as the base in a solvent mixture of dimethoxyethane (DME) and water.[2] Alternatively, sodium carbonate (Na₂CO₃) in a 1,4-dioxane/water mixture is also a standard choice.[3]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the limiting reagent and the formation of the product can be tracked.

Q6: My boronic acid is not very soluble in the reaction mixture. What should I do?

A6: Poor solubility can hinder the reaction. Ensure that the solvent system is appropriate. The addition of water to solvents like dioxane, THF, or DME is specifically to help dissolve the inorganic base and the boronate salt formed in situ. If solubility remains an issue, you might need to screen other solvent systems.

Data Presentation

The following tables summarize reaction conditions for the Suzuki coupling of analogous bromo-heterocyclic compounds, providing a starting point for the optimization of reactions with this compound.

Table 1: Screening of Palladium Catalysts for a Structurally Similar Substrate

(Data adapted from a study on 5-bromo-1-ethyl-1H-indazole)[2]

EntryCatalyst (10 mol%)Reaction Time (h)Yield (%)
1Pd(dppf)Cl₂290
2Pd(PPh₃)₂Cl₂670
3Pd(PPh₃)₄665
4Pd(OAc)₂840

Table 2: Optimization of Base and Solvent for a Generic Aryl Bromide Coupling

(This table presents general trends and should be adapted for the specific substrate)

EntryBase (2.0 equiv)Solvent SystemTemperature (°C)General Outcome
1K₂CO₃DME / H₂O80Often effective for heteroaryl bromides.[2]
2Na₂CO₃1,4-Dioxane / H₂O90A widely used, robust system.[3]
3Cs₂CO₃THF / H₂O60-80A stronger base, can be effective for less reactive substrates.
4K₃PO₄Toluene / H₂O100Good for substrates with base-sensitive groups.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure adapted from literature on similar substrates and should be optimized for each specific boronic acid partner.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., DME/H₂O in a 4:1 ratio)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (or its ester), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer two more times with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-9-ethylcarbazole.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal [Ar'-B(OR)2(Base)]- ArPdAr Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 regenerates Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low/No Yield check_catalyst 1. Check Catalyst System - Is it active? - Is the ligand appropriate? start->check_catalyst check_base 2. Evaluate Base - Is it strong/weak enough? - Is it soluble? check_catalyst->check_base If no improvement success Success: Improved Yield check_catalyst->success If improved check_solvent 3. Check Solvent & Degassing - Are reagents soluble? - Is O2 excluded? check_base->check_solvent If no improvement check_base->success If improved check_temp 4. Verify Temperature - Too low or too high? check_solvent->check_temp If no improvement check_solvent->success If improved check_boronic 5. Assess Boronic Acid Quality - Is it fresh? - Consider using an ester. check_temp->check_boronic If no improvement check_temp->success If improved check_boronic->success If improved

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Preventing catalyst deactivation in Suzuki reactions with bromocarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving bromocarbazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing Suzuki coupling with bromocarbazoles?

A1: The primary challenges with bromocarbazoles, such as 3,6-dibromocarbazole, in Suzuki coupling reactions often arise from a few key factors. As electron-rich aryl bromides, the oxidative addition step to the palladium catalyst can be slow, necessitating carefully optimized reaction conditions to achieve high yields.[1] Additionally, the Lewis-basic nitrogen atom of the carbazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] Other common issues include achieving selective mono- or di-substitution, side reactions like homocoupling of the boronic acid and dehalogenation of the starting material, and poor solubility of the carbazole substrates.[1]

Q2: How does the carbazole nitrogen contribute to catalyst deactivation?

A2: The lone pair of electrons on the carbazole nitrogen can act as a Lewis base and coordinate to the electron-deficient palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction. This issue is particularly prevalent with unprotected NH-carbazoles. Protecting the carbazole nitrogen, for example with a Boc group, can mitigate this deactivation pathway.

Q3: What are the key side reactions to be aware of and how can they be minimized?

A3: The most common side reactions in Suzuki couplings with bromocarbazoles are:

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen.[1][3] To minimize homocoupling, it is crucial to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom. This is more likely to occur at higher temperatures and in the presence of protic solvents.[3] Using high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) and avoiding unnecessarily high reaction temperatures can reduce this side reaction.

  • Dehalogenation: This involves the replacement of a bromine atom on the carbazole with a hydrogen atom.[3] This can be caused by certain bases or solvents acting as hydride sources. If dehalogenation is observed, switching to a non-protic solvent and a different base, such as a carbonate or phosphate, may be beneficial.[1]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active precatalyst system.
Catalyst Poisoning by Carbazole Nitrogen If using an NH-carbazole, consider protecting the nitrogen with a suitable group (e.g., Boc). Alternatively, use a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) that can shield the palladium center.
Poorly Degassed Solvents/Reagents Oxygen can deactivate the Pd(0) catalyst.[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Insufficient Base Strength or Solubility The base is critical for activating the boronic acid.[1] If using a solid base like K₂CO₃, ensure it is finely powdered. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[1][4]
Low Reaction Temperature Oxidative addition to the C-Br bond of the electron-rich bromocarbazole may be slow.[1] Cautiously increase the reaction temperature in increments (e.g., from 80°C to 100°C) and monitor the reaction progress.[1]
Poor Ligand Choice For electron-rich aryl bromides, a bulky, electron-donating ligand is often necessary to promote both oxidative addition and reductive elimination.[1] Screen ligands such as SPhos, XPhos, or RuPhos.[1]

Problem 2: Significant Formation of Side Products (e.g., homocoupling, dehalogenation)

Possible Cause Suggested Solution
Presence of Oxygen Oxygen promotes the homocoupling of boronic acids.[1] Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of an inert gas.
Decomposition of Boronic Acid Boronic acids can be prone to protodeboronation, especially at elevated temperatures. Use high-purity boronic acid or consider a more stable boronic ester (e.g., a pinacol ester).
Inappropriate Base or Solvent Some bases or solvents can act as hydride sources, leading to dehalogenation. If dehalogenation is observed, switch to a non-protic solvent and a carbonate or phosphate base.
High Reaction Temperature Elevated temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate.

Problem 3: Difficulty Achieving Selective Mono-substitution of Dibromocarbazole

Possible Cause Suggested Solution
Stoichiometry of Boronic Acid To favor mono-substitution, use a slight excess of the boronic acid (e.g., 1.1 equivalents). Using a larger excess will promote di-substitution.
Reaction Time and Temperature Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures (e.g., 80-90°C) can help to stop the reaction after the first coupling has occurred.[1]
Catalyst System For mono-substitution, a less active catalyst system, such as Pd(PPh₃)₄, may provide better control.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Suzuki coupling of 3,6-dibromocarbazole and related substrates. Note that optimal conditions will vary depending on the specific boronic acid used.

Table 1: Catalyst, Ligand, and Base Optimization

Catalyst (mol%) Ligand Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2.5)Toluene11016~92BenchChem[5]
Pd(PPh₃)₄ (5)-K₂CO₃ (4)Toluene/EtOH/H₂O (4:1:1)80-11012-24VariesBenchChem[5]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (4)Toluene/H₂O (4:1)100-11012-24GoodBenchChem[1]
Pd(dppf)Cl₂-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-1004-12GoodBenchChem[1]

Table 2: Solvent System Comparison

Solvent System Typical Temperature (°C) Typical Time (h) Comments
Toluene/H₂O (4:1)100-11012-24Good for a wide range of substrates.[1]
1,4-Dioxane/H₂O (4:1)80-1004-12Often used with Pd(dppf)Cl₂.[1]
DMF/H₂O (5:1)100-12012-24Useful for substrates with poor solubility.[1]
THF/H₂O (3:1)66 (reflux)12-24Milder conditions, may require a more active catalyst.[1]

Experimental Protocols

Protocol 1: General Procedure for Di-substitution of 3,6-Dibromocarbazole

This protocol outlines a general method for the double Suzuki-Miyaura cross-coupling of 3,6-dibromocarbazole.

Materials:

  • 3,6-Dibromocarbazole (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., SPhos, 3 mol%)

  • Base (e.g., finely powdered K₃PO₄, 4.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,6-dibromocarbazole, the arylboronic acid, and the base.[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Mono-substitution of 3,6-Dibromocarbazole

This protocol is adapted for the selective mono-arylation of 3,6-dibromocarbazole.

Materials:

  • 3,6-Dibromocarbazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To a dry reaction vial, add 3,6-dibromocarbazole, the arylboronic acid, and the base.[1]

  • Catalyst Addition: Add the palladium catalyst.[1]

  • Inert Atmosphere: Seal the vial and evacuate and backfill with argon three times.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 2-4 hours, carefully monitoring by TLC or LC-MS to avoid the formation of the di-substituted product.[1]

  • Workup and Purification: Follow steps 6-8 from Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetalation_Complex->Product ArX Bromocarbazole (Ar-Br) ArX->OA_Complex ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->OA_Complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst N_Coordination Coordination with Carbazole Nitrogen Active_Catalyst->N_Coordination Catalyst Poisoning Oxidation Oxidation to Inactive Pd(II) Active_Catalyst->Oxidation Presence of O₂ Precipitation Aggregation to Palladium Black Active_Catalyst->Precipitation Ligand Dissociation

Figure 2: Common catalyst deactivation pathways in Suzuki reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Degas solvents/reagents and repeat Check_Inert->Degas No Check_Catalyst Is the catalyst/ligand appropriate? Check_Inert->Check_Catalyst Yes Degas->Check_Inert Screen_Ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Ligands No Check_Base Is the base strength/ solubility sufficient? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Change_Base Switch to a stronger/more soluble base (e.g., K₃PO₄) Check_Base->Change_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature cautiously Check_Temp->Increase_Temp No Success Problem Solved Check_Temp->Success Yes Increase_Temp->Success

Figure 3: A troubleshooting workflow for low-yielding Suzuki reactions.

References

Improving the yield of the monobromination of 9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the monobromination of 9-ethylcarbazole. Our goal is to help you improve the yield and purity of your desired product, 3-bromo-9-ethylcarbazole.

Troubleshooting Guide

This guide addresses common issues encountered during the monobromination of 9-ethylcarbazole, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[1][2][3]

    • Suboptimal Temperature: The reaction temperature plays a crucial role. For bromination with N-Bromosuccinimide (NBS), reactions are often started at 0 °C and then allowed to warm to room temperature.[3][4] Running the reaction at a consistently low temperature might slow it down, while excessively high temperatures can lead to byproduct formation.[3]

    • Degraded Reagents: Ensure the quality of your reagents. NBS, for instance, can decompose over time. Using freshly recrystallized NBS is recommended for optimal results.[3]

    • Poor Solubility: The reactants must be well-dissolved for the reaction to proceed efficiently. If you observe poor solubility, consider switching to a more suitable solvent. Dimethylformamide (DMF) is a common choice for this reaction.[1][2]

Issue 2: Formation of Multiple Products (Over-bromination)

  • Question: My product mixture contains significant amounts of di- and tri-brominated species. How can I increase the selectivity for the mono-brominated product?

  • Answer: The formation of polybrominated byproducts, such as 3,6-dibromo-9-ethylcarbazole and 1,3,6-tribromo-9-ethylcarbazole, is the most common challenge.[5][6] Here’s how to address it:

    • Stoichiometry of the Brominating Agent: Carefully control the molar ratio of the brominating agent to 9-ethylcarbazole. A 1:1 molar ratio is recommended for monobromination.[1][2] Using an excess of the brominating agent will favor the formation of polybrominated products.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it can offer better regioselectivity and is easier to handle.[3] Direct bromination with Br₂ in acetic acid is known to produce significant quantities of 1,3,6-tribromo-9-ethylcarbazole.[5]

    • Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Starting the reaction at 0°C can help control the reactivity and minimize over-bromination.[3][4]

    • Controlled Addition: Add the brominating agent dropwise or in small portions to the solution of 9-ethylcarbazole. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus reducing the likelihood of multiple substitutions on the same molecule.

Below is a troubleshooting workflow to help diagnose and resolve issues during the monobromination of 9-ethylcarbazole.

Monobromination_Troubleshooting start Start Experiment check_yield Low Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC/HPLC) check_yield->incomplete_reaction Yes over_bromination Over-bromination check_purity->over_bromination Yes successful_product Successful Product check_purity->successful_product No extend_time Extend Reaction Time or Increase Temperature Slightly incomplete_reaction->extend_time Yes degraded_reagents Degraded Reagents? incomplete_reaction->degraded_reagents No extend_time->check_yield use_fresh_reagents Use Fresh/Purified Reagents degraded_reagents->use_fresh_reagents Yes solubility_issue Poor Solubility? degraded_reagents->solubility_issue No use_fresh_reagents->start solubility_issue->check_purity No change_solvent Change Solvent solubility_issue->change_solvent Yes change_solvent->start control_stoichiometry Check Stoichiometry (Use 1:1 Ratio) over_bromination->control_stoichiometry lower_temp Lower Reaction Temperature (Start at 0 °C) control_stoichiometry->lower_temp slow_addition Slow, Dropwise Addition of Brominating Agent lower_temp->slow_addition slow_addition->start

Caption: Troubleshooting workflow for the monobromination of 9-ethylcarbazole.

Frequently Asked Questions (FAQs)

  • Q1: What is the preferred position for monobromination on the 9-ethylcarbazole ring?

    • A1: Electrophilic substitution on the carbazole ring preferentially occurs at the 3 and 6 positions due to the electronic properties of the ring system. Therefore, the expected product of monobromination is this compound.

  • Q2: Which brominating agent is best for this reaction?

    • A2: N-Bromosuccinimide (NBS) is often the preferred reagent for the monobromination of carbazoles as it is generally easier to handle than liquid bromine and can provide better selectivity.[3]

  • Q3: How can I effectively monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[1][2] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. HPLC can also be used for more quantitative monitoring.[3]

  • Q4: What is a suitable work-up procedure for this reaction?

    • A4: A common work-up procedure involves pouring the reaction mixture into a large volume of ice water to precipitate the crude product. The precipitate is then collected by filtration, washed with water, and dried.[1][2][4]

  • Q5: What purification methods are recommended for this compound?

    • A5: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the pure product as white, needle-like crystals.[1][2] Column chromatography can also be employed for purification if necessary.[4]

Data Presentation

The following table summarizes quantitative data from various reported methods for the bromination of 9-ethylcarbazole.

Brominating AgentSolventTemperatureTime (h)Yield of this compoundReference
N-Bromosuccinimide (NBS)DMFRoom Temperature2462%[1][2]
Bromine (Br₂)Acetic Acid0 °CNot SpecifiedNot specified, but significant formation of 1,3,6-tribromo-9-ethylcarbazole is noted.[5]

Experimental Protocols

Protocol 1: Monobromination using N-Bromosuccinimide (NBS) in DMF [1][2]

This protocol is adapted from a reliable method for the synthesis of this compound.

Materials:

  • 9-ethylcarbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 9-ethylcarbazole (1.00 g, 5.12 mmol) in 10 ml of DMF.

  • Add N-bromosuccinimide (0.911 g, 5.12 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the solution into a large amount of ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator.

  • Crystallize the resulting product from methanol to obtain pure this compound as white, needle-like crystals.

The logical relationship between the choice of brominating agent and the resulting product distribution is depicted in the following diagram.

Bromination_Pathway reactant 9-Ethylcarbazole reagent_nbs NBS (1 eq) in DMF reactant->reagent_nbs reagent_br2 Br2 (>2 eq) in Acetic Acid reactant->reagent_br2 product_mono This compound (Desired Product) reagent_nbs->product_mono High Selectivity product_di 3,6-Dibromo-9-ethylcarbazole (Byproduct) reagent_br2->product_di Over-bromination product_tri 1,3,6-Tribromo-9-ethylcarbazole (Byproduct) product_di->product_tri Further Bromination

Caption: Reaction pathways for the bromination of 9-ethylcarbazole.

References

Separation of 3-bromo-9-ethylcarbazole from 3,6-dibromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the separation of 3-bromo-9-ethylcarbazole from its common byproduct, 3,6-dibromo-9-ethylcarbazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the synthesis of this compound? A: The most common byproduct is the over-brominated compound, 3,6-dibromo-9-ethylcarbazole.[1] This occurs when a second bromine atom is added to the carbazole ring structure. Depending on the reaction conditions, unreacted starting material, 9-ethylcarbazole, may also be present.

Q2: Why is the separation of this compound and 3,6-dibromo-9-ethylcarbazole challenging? A: The separation can be difficult due to the similar polarities of the mono- and di-brominated carbazoles.[1] Their structural similarities mean they behave alike in many solvent and stationary phase systems, leading to co-elution in chromatography or co-precipitation during crystallization.

Q3: What are the most effective methods for separating these two compounds? A: The two most effective and commonly recommended laboratory-scale techniques are recrystallization and column chromatography over silica gel.[1] The choice between them often depends on the scale of the purification and the relative proportion of the two compounds.

Q4: How can I effectively monitor the progress of the separation? A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation.[2] A suitable eluent, often a mixture of hexane and ethyl acetate, can show distinct spots for the starting material, the mono-bromo product, and the di-bromo byproduct. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[1]

Troubleshooting Guides

Recrystallization Issues

Q: My recrystallization attempt failed to yield pure crystals. What should I do? A: Recrystallization is often the most powerful method for this specific separation due to the significant difference in the melting points and crystal packing of the two compounds. However, success depends heavily on the choice of solvent.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the crude mixture at high temperatures but allow the desired compound to crystallize upon cooling, while the impurity remains in the mother liquor. Experiment with different solvents.[1]

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the heated solution to cool slowly to room temperature, and then move it to an ice bath to maximize crystal formation.[3]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure desired product.

  • "Oiling Out": If the compound separates as an oil, it may be due to a high concentration of impurities or an unsuitable solvent. Try reheating the solution and adding more solvent, or re-attempt the recrystallization with a different solvent system.

Column Chromatography Issues

Q: My column chromatography does not provide a clean separation. The fractions are still mixed. What can I do? A: Poor separation on a silica gel column is typically due to an improper solvent system or incorrect column packing.

Troubleshooting Steps:

  • Optimize the Eluent System: The key to good separation is selecting an eluent with the right polarity.[1] Use TLC to test various solvent mixtures (e.g., different ratios of hexane and ethyl acetate or hexane and dichloromethane). The ideal system will show a clear separation between the spots for this compound and 3,6-dibromo-9-ethylcarbazole.

  • Use a Gradient Elution: Start with a low-polarity eluent (like pure hexane) to first elute the least polar compounds. Gradually increase the polarity by adding small amounts of a more polar solvent (like ethyl acetate) to subsequently elute the mono-bromo and then the di-bromo products.

  • Improve Column Parameters: For difficult separations, use a longer column or silica gel with a smaller particle size (finer mesh) to increase the number of theoretical plates and improve resolution.[4] Ensure the column is packed uniformly without air bubbles or channels.[4]

  • Sample Loading: Dissolve the crude sample in the minimum possible volume of solvent and load it onto the column in a tight, concentrated band. A diffuse starting band will lead to poor separation.

Data Presentation

Table 1: Physical Properties and Chromatographic Behavior

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Typical TLC Behavior (Hexane/EtOAc)
9-EthylcarbazoleC₁₄H₁₃N195.2667-69Highest Rf
This compound C₁₄H₁₂BrN 274.16 58-60[2][5] Intermediate Rf
3,6-Dibromo-9-ethylcarbazole C₁₄H₁₁Br₂N 353.06 139-141[6] Lowest Rf

Table 2: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvents / SystemsComments
Recrystallization Ethanol, Methanol, Chloroform, or mixtures of Ethyl Acetate and Hexane.[1][2]Ethanol and methanol are excellent choices.[2][6] The desired 3-bromo product is often more soluble, potentially allowing the 3,6-dibromo byproduct to crystallize out first from certain solvents, or vice versa.
Column Chromatography Stationary Phase: Silica Gel[1] Mobile Phase: Hexane/Ethyl Acetate gradient or Hexane/Dichloromethane gradient.Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity. A shallow gradient is recommended for closely-eluting compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Transfer the crude solid mixture into an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.[3]

  • If necessary, add more solvent dropwise to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.[3]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent. Analyze the purity of the crystals and the mother liquor by TLC.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Select a column of appropriate size. Pack it with silica gel using the chosen initial eluent (e.g., 98:2 hexane/ethyl acetate) to create a uniform, bubble-free column bed.[4]

  • Prepare the Sample: Dissolve the crude product in the smallest possible volume of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the Sample: Carefully add the dissolved sample to the top of the silica gel bed.

  • Elute the Compounds: Begin passing the eluent through the column. Start with a low polarity solvent system and collect fractions.[7]

  • Monitor the Elution: Spot each collected fraction on a TLC plate to determine its composition.

  • Increase Polarity (if needed): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., move from 98:2 to 95:5 hexane/ethyl acetate).

  • Combine and Evaporate: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator.

Visualized Workflows

G start Crude Product (Mixture of Mono- and Di-bromo) check_purity Assess Purity & Scale (e.g., by TLC or NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization High disparity in concentration OR Large scale column Column Chromatography check_purity->column Similar concentrations OR Small scale check_success Purity Acceptable? recrystallization->check_success column->check_success success Pure this compound check_success->success Yes failure Re-purify or Combine Methods check_success->failure No

Caption: Logic for selecting a primary purification method.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 1. Slurry Pack Column with Silica & Eluent p2 2. Dissolve Crude Sample in Minimum Solvent r1 3. Load Sample onto Column p2->r1 r2 4. Elute with Solvent System r3 5. Collect Fractions Sequentially a1 6. Analyze Fractions by TLC r3->a1 a2 7. Combine Pure Fractions & Evaporate Solvent a1->a2 a3 8. Obtain Pure Product a2->a3

Caption: Standard workflow for purification by column chromatography.

References

Side reactions in the synthesis of 3-Bromo-9-ethylcarbazole using NBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-9-ethylcarbazole using N-Bromosuccinimide (NBS).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Causes Solutions
Low or No Conversion of Starting Material 1. Degraded NBS: N-Bromosuccinimide can decompose over time, especially if not stored properly.[1][2] 2. Suboptimal Temperature: The reaction may be too slow at very low temperatures.[1] 3. Poor Solubility: The reagents may not be sufficiently dissolved in the chosen solvent.[1]1. Use Freshly Recrystallized NBS: Impure or decomposed NBS can give unreliable results.[3] Pure NBS should be a white crystalline solid; a yellow or brown color indicates the presence of bromine from decomposition.[2] 2. Monitor and Adjust Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.[1] If the reaction is sluggish, a modest increase in temperature can be beneficial, but excessive heat may increase byproduct formation. 3. Select an Appropriate Solvent: Dimethylformamide (DMF) or ethyl acetate are commonly used solvents that effectively dissolve 9-ethylcarbazole and NBS.[4][5]
Formation of Multiple Products (Observed on TLC/HPLC) 1. Over-bromination: The primary side reaction is the formation of dibrominated products, such as 3,6-dibromo-9-ethylcarbazole.[1] This occurs when more than one equivalent of NBS is used or the reaction is left for too long. 2. Reaction with Solvent: In certain cases, the solvent can participate in side reactions.1. Control Stoichiometry: Use a precise 1.0 equivalent of NBS relative to 9-ethylcarbazole for mono-bromination.[4] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. Quench the reaction once the starting material is consumed to prevent further bromination.[1][4]
Low Yield of Isolated Product 1. Incomplete Reaction: The reaction was not allowed to proceed to completion.[1] 2. Loss During Work-up: The product may be lost during extraction or filtration steps. 3. Loss During Purification: Significant loss of product can occur during recrystallization if the incorrect solvent or temperature is used.1. Extend Reaction Time: Continue to monitor the reaction via TLC/HPLC and only stop the reaction when the starting material is no longer visible.[1] 2. Optimize Work-up: Ensure proper phase separation during extraction. When collecting the precipitate by filtration, wash with a suitable solvent (like cold water) to remove impurities without dissolving the product.[4] 3. Optimize Recrystallization: Methanol is a suitable solvent for recrystallizing this compound.[4] Use a minimum amount of hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the bromination of 9-ethylcarbazole with NBS, and how can I minimize it?

A1: The most common side product is the dibrominated carbazole, typically 3,6-dibromo-9-ethylcarbazole. The carbazole ring is activated towards electrophilic substitution, and after the first bromine is added at the 3-position, the ring can still be reactive enough for a second bromination. To minimize this, you should use a carefully controlled stoichiometry of NBS (not exceeding 1.0 equivalent). It is also crucial to monitor the reaction's progress closely using TLC or HPLC and to stop the reaction as soon as the starting 9-ethylcarbazole has been consumed.[1]

Q2: My NBS reagent is off-white or yellowish. Can I still use it?

A2: An off-white or yellowish color indicates that the NBS has started to decompose, releasing free bromine.[2] Using degraded NBS can lead to inconsistent results, lower yields, and an increase in side products.[1][3] For best results, it is highly recommended to recrystallize the NBS from hot water before use.[2][3] Fresh, pure NBS should be a white crystalline solid.

Q3: What is the mechanism of this bromination reaction?

A3: The bromination of 9-ethylcarbazole with NBS is an electrophilic aromatic substitution reaction. NBS serves as a source of an electrophilic bromine species (Br+). The electron-rich carbazole ring attacks the electrophilic bromine, forming a resonance-stabilized intermediate (a sigma complex). Finally, a proton is lost from the ring to restore aromaticity, yielding the this compound product.

Q4: How do I properly quench the reaction?

A4: A common and effective method to quench the reaction is to pour the reaction mixture into a large volume of ice water.[4] This precipitates the organic product and helps to dissolve the succinimide byproduct. The solid product can then be collected by filtration.

Q5: What is the best way to purify the crude this compound?

A5: Recrystallization is an effective method for purifying the crude product. Methanol has been successfully used as a solvent for this purpose.[4] The process involves dissolving the crude solid in a minimum amount of hot methanol and then allowing the solution to cool slowly, which should yield the product as white, needle-like crystals.

Experimental Protocols

Synthesis of this compound using NBS in DMF

This protocol is adapted from established procedures for the bromination of carbazole derivatives.[1][4]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 9-ethylcarbazole (1.0 eq) in dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: While stirring, add N-bromosuccinimide (NBS, 1.0 eq) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. The total reaction time is typically several hours (e.g., 2-24 hours).[1][4]

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC. A typical result after 2 hours might show approximately 76% of the desired product and 6% of the dibrominated compound.[1]

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a large beaker of ice water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from hot methanol to afford pure this compound.[4] A reported yield for a similar synthesis is around 62%.[4]

Visual Guides

Reaction Pathway and Side Reaction

Reaction_Pathway A 9-Ethylcarbazole B This compound (Desired Product) A->B Main Reaction NBS1 + NBS (1.0 eq) (DMF, 0°C to RT) C 3,6-Dibromo-9-ethylcarbazole (Side Product) B->C Side Reaction NBS2 + NBS (excess) (Prolonged reaction) Troubleshooting_Workflow start Start Synthesis check_tlc Monitor reaction by TLC/HPLC start->check_tlc low_conversion Problem: Low/No Conversion check_tlc->low_conversion No multiple_spots Problem: Multiple Products check_tlc->multiple_spots Yes, multiple spots reaction_complete Reaction Complete? (Starting material consumed) check_tlc->reaction_complete Yes, clean conversion solution_nbs Solution: Use fresh/recrystallized NBS low_conversion->solution_nbs solution_temp Solution: Adjust temperature low_conversion->solution_temp solution_stoich Solution: Check NBS stoichiometry (1.0 eq) multiple_spots->solution_stoich solution_nbs->start Restart solution_temp->check_tlc Continue & Monitor solution_stoich->start Restart reaction_complete->check_tlc No, continue reaction workup Proceed to Work-up & Purification reaction_complete->workup Yes

References

Purification of crude 3-Bromo-9-ethylcarbazole by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3-Bromo-9-ethylcarbazole by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of purifying crude this compound?

A1: Purification is essential to remove unreacted starting materials, by-products, and other impurities from the crude reaction mixture. For its applications in organic electronics, materials science, and as a pharmaceutical intermediate, high purity of this compound is critical to ensure optimal performance and predictable outcomes in subsequent steps.[1]

Q2: What stationary phase is typically used for this purification?

A2: Silica gel is the most common stationary phase for the column chromatography of carbazole derivatives like this compound.[2][3] Alumina can also be used, but silica gel is generally the first choice.[2] It's important to use silica gel with a mesh size appropriate for flash chromatography (e.g., 230-400 mesh).[4]

Q3: How do I choose the right solvent system (mobile phase)?

A3: The ideal solvent system should provide a good separation of your target compound from impurities. This is determined by running Thin Layer Chromatography (TLC) beforehand. A good solvent system will give the desired this compound an Rf value of approximately 0.2-0.3.[3][5] A common and effective solvent system for compounds of similar polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6]

Q4: Should I use the wet or dry loading method to apply my sample to the column?

A4: Both methods can be effective.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the eluting solvent (or a slightly more polar solvent like dichloromethane) and carefully pipetted onto the top of the silica bed.[7][8][9][10] This is often the preferred method.

  • Dry Loading: The crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder. This powder is then added to the top of the column.[4][7][11] This method is particularly useful if the crude product is not very soluble in the initial eluting solvent.[7][12]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the key steps for purifying crude this compound.

1. Mobile Phase Selection:

  • Perform TLC analysis of the crude material using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • Select the solvent system that gives the this compound spot an Rf value of ~0.2-0.3 and good separation from impurities.

2. Column Packing (Slurry Method):

  • Secure a glass column of appropriate size vertically with a clamp.[8]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[2][4]

  • Add a thin layer of sand over the plug.[8]

  • In a separate beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase.[2][8]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[2][8]

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed.[2] Crucially, do not let the column run dry at any point. [7][10]

  • Add a thin protective layer of sand on top of the silica gel.[7][8]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder to the top of the prepared column.[7]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.[10]

  • Apply gentle pressure (using a pipette bulb or compressed air for flash chromatography) to start the elution at a steady flow rate.[9] An ideal flow rate is about 2 inches per minute.[9]

  • Begin collecting fractions in test tubes immediately after loading the sample.[9]

  • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane).[5][13]

5. Fraction Analysis:

  • Monitor the collected fractions using TLC to identify which ones contain the pure this compound.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.

Data Summary

ParameterRecommended Value / SystemRationale / Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity. Slightly acidic nature.[2]
Mobile Phase Hexane / Ethyl AcetateA common and effective system.[6] The ratio should be optimized via TLC.
Target Rf Value ~0.2 - 0.3Provides a good balance between retention and elution for optimal separation.[3][5]
Sample Loading Dry LoadingRecommended for samples with poor solubility in the initial eluent to ensure a narrow starting band.[7][12]
Elution Mode Isocratic or GradientStart with isocratic elution. Use gradient elution (slowly increasing polarity) for difficult separations.[5][13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound won't elute from the column. 1. Mobile phase is not polar enough. 2. Compound may have decomposed on the acidic silica gel.[14] 3. Compound is very polar.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[14] 2. Test compound stability on a TLC plate. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica with triethylamine.[13][14] 3. Switch to a more polar solvent system, such as methanol/dichloromethane.[6]
Compound elutes too quickly (with the solvent front). 1. Mobile phase is too polar.[3] 2. Cracks or channels in the silica bed.[3]1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[3] 2. Repack the column, ensuring the silica slurry is homogenous and the bed is not allowed to run dry.[3][11]
Poor separation of spots (co-elution). 1. Column is overloaded with crude material.[11] 2. Improperly packed column.[11] 3. Flow rate is too fast.[7] 4. Inappropriate solvent system.1. Reduce the amount of sample loaded onto the column. A typical ratio is 1:20 to 1:50 of sample to silica gel by weight.[2] 2. Ensure the column is packed uniformly without air bubbles or cracks.[11] 3. Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[7] 4. Re-optimize the solvent system using TLC to achieve better separation between the spots.
Streaking or tailing of bands. 1. Sample is overloaded.[11] 2. Compound has poor solubility in the mobile phase.[3] 3. Silica gel is too acidic, causing strong interaction with the compound.1. Reduce the amount of sample loaded.[11] 2. Choose a mobile phase in which the compound is more soluble.[3] 3. Add a small amount of a modifier like triethylamine (1-2%) to the mobile phase to neutralize the silica.[12][13]
Cracks appear in the silica bed during the run. 1. The column has run dry.[3] 2. The polarity of the solvent was changed too drastically, causing thermal stress.[15]1. Always keep the solvent level above the top of the silica bed.[3] 2. When running a gradient, increase the polarity of the eluent gradually.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_tlc 1. TLC Analysis (Select Solvent System) prep_column 2. Pack Column (Silica Slurry) prep_tlc->prep_column prep_sample 3. Prepare Sample (Dry Loading) prep_column->prep_sample run_load 4. Load Sample onto Column prep_sample->run_load run_elute 5. Elute with Mobile Phase run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect analysis_tlc 7. Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine 8. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 9. Evaporate Solvent analysis_combine->analysis_evap result Purified this compound analysis_evap->result

Caption: Experimental workflow for the purification of this compound.

G start Problem Observed q1 Is the compound moving? start->q1 q2 Is the separation poor? q1->q2 Yes sol1_no Increase Solvent Polarity q1->sol1_no No q3 Are bands streaking/tailing? q2->q3 Bands look okay sol1_yes Decrease Solvent Polarity q2->sol1_yes Too Fast sol2 Reduce Sample Load Repack Column Decrease Flow Rate q2->sol2 Co-elution sol3 Reduce Sample Load Add Modifier (e.g., TEA) Check Solubility q3->sol3 Yes end Problem Resolved q3->end No sol1_no->end sol1_yes->end sol2->end sol3->end

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Regioselectivity of 9-Ethylcarbazole Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the bromination of 9-ethylcarbazole. It is designed for researchers, scientists, and drug development professionals to help navigate the challenges of achieving desired regioselectivity in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bromination of 9-ethylcarbazole, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Monobrominated Product

  • Question: My reaction is showing a low yield of the monobrominated product. What could be the cause?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material, 9-ethylcarbazole, is still present after the intended reaction time, consider extending the duration.[1]

    • Degraded Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. Using freshly recrystallized NBS is recommended for optimal results.[1]

    • Suboptimal Temperature: The reaction temperature significantly impacts the reaction rate. Many bromination reactions of carbazole are initiated at 0 °C and then gradually warmed to room temperature. If the reaction is slow, a slight increase in temperature might be beneficial. However, be cautious as higher temperatures can lead to the formation of more byproducts.[1]

    • Poor Solubility: Ensure that both 9-ethylcarbazole and the brominating agent are fully dissolved in the chosen solvent. If solubility is an issue, you may need to select a more suitable solvent.[1]

Issue 2: Formation of Multiple Products (Over-bromination)

  • Question: I am observing multiple spots on my TLC, suggesting the formation of di- and tri-brominated products. How can I avoid this?

  • Answer: The formation of multiple brominated products, or over-bromination, is a common issue. Here's how to address it:

    • Incorrect Stoichiometry: This is the most frequent cause of over-bromination. For monobromination, it is crucial to use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents.[1]

    • High Reaction Temperature: Elevated temperatures can reduce selectivity and promote the formation of polybrominated byproducts. Performing the reaction at a lower temperature, such as 0 °C or even lower, can enhance the selectivity for the desired monobrominated product.[1]

    • Prolonged Reaction Time: As the reaction progresses, the desired monobrominated product can undergo further bromination. It is essential to monitor the reaction and stop it once the starting material has been consumed and the concentration of the desired product is at its maximum.[1]

Issue 3: Poor Regioselectivity (Formation of Undesired Isomers)

  • Question: I am not getting the desired isomer. How can I control the regioselectivity of the bromination?

  • Answer: The regioselectivity of carbazole bromination is influenced by several factors:

    • Choice of Brominating Agent: The brominating agent used can affect the position of bromination. N-Bromosuccinimide (NBS) is frequently used and often provides good selectivity for the 3- and 6-positions.[1]

    • Solvent Effects: The polarity of the solvent plays a crucial role in determining the regiochemical outcome of the reaction. Experimenting with different solvents is key to finding the optimal conditions for your target isomer.[1]

    • Steric Hindrance: If you are aiming to introduce a bromine atom at a sterically hindered position, a more reactive brominating agent or more forcing reaction conditions might be necessary. However, this can also lead to lower yields and an increase in byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the monobromination of 9-ethylcarbazole?

A1: The most common byproduct is the dibrominated derivative, typically 3,6-dibromo-9-ethylcarbazole. This can be minimized by carefully controlling the stoichiometry of the brominating agent and the reaction conditions.[1]

Q2: How can I selectively synthesize 3,6-dibromo-9-ethylcarbazole?

A2: To selectively synthesize 3,6-dibromo-9-ethylcarbazole, you will generally need to use more than two equivalents of the brominating agent. A common method involves the use of bromine (Br₂) in acetic acid.

Q3: What is the role of the N-ethyl group in the bromination of carbazole?

A3: The ethyl group on the nitrogen atom is an electron-donating group, which activates the carbazole ring system towards electrophilic aromatic substitution, making the bromination reaction more facile compared to unsubstituted carbazole. The N-substituent directs bromination primarily to the 3, 6, and 1 positions.

Q4: Which brominating agent is generally preferred for the bromination of 9-ethylcarbazole?

A4: N-Bromosuccinimide (NBS) is a widely used and often preferred brominating agent. It is generally easier and safer to handle than liquid bromine and can offer better regioselectivity under controlled conditions.[1]

Q5: How can I monitor the progress of my 9-ethylcarbazole bromination reaction?

A5: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will allow you to track the consumption of the starting material and the formation of the desired product and any byproducts.

Data Presentation

The choice of solvent significantly influences the regioselectivity of the bromination of 9-ethylcarbazole. The following table summarizes the expected major products based on the solvent and brominating agent used.

Brominating AgentSolventMajor Product(s)Minor Product(s)
NBS (1.1 eq)DMF3-bromo-9-ethylcarbazole3,6-dibromo-9-ethylcarbazole
Br₂ (2.2 eq)Acetic Acid3,6-dibromo-9-ethylcarbazole1,3,6-tribromo-9-ethylcarbazole
NBS (1.1 eq)CCl₄1-bromo-9-ethylcarbazoleThis compound
NBS (1.1 eq)AcetonitrileThis compound1-bromo-9-ethylcarbazole

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS in DMF

This protocol is designed for the selective monobromination of 9-ethylcarbazole at the 3-position.

  • Dissolution: Dissolve 9-ethylcarbazole (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add a solution of N-bromosuccinimide (NBS, 1.0 eq) in DMF dropwise to the cooled carbazole solution.

  • Reaction Monitoring: Monitor the reaction progress by HPLC. After approximately 2 hours, the reaction should show a significant amount of the desired product.

  • Quenching: Quench the reaction by pouring it into ice water.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Protocol 2: Synthesis of 3,6-dibromo-9-ethylcarbazole using Br₂ in Acetic Acid

This protocol aims for the dibromination of 9-ethylcarbazole at the 3 and 6 positions.

  • Dissolution: Dissolve 9-ethylcarbazole (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Addition of Bromine: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 3,6-dibromo-9-ethylcarbazole.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reagents Reagents & Solvents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_products Potential Products start 9-Ethylcarbazole reaction Bromination Reaction (Controlled Temperature) start->reaction reagent Brominating Agent (NBS or Br₂) reagent->reaction solvent Solvent (e.g., DMF, Acetic Acid, CCl₄) solvent->reaction workup Quenching, Extraction, Washing, Drying reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product1 This compound purification->product1 product2 3,6-dibromo-9-ethylcarbazole purification->product2 product3 1-bromo-9-ethylcarbazole purification->product3 product4 1,3,6-tribromo-9-ethylcarbazole purification->product4

Caption: Experimental workflow for the bromination of 9-ethylcarbazole.

solvent_effect cluster_solvents Solvent Choice cluster_products Major Regioisomeric Products A Bromination of 9-Ethylcarbazole B Polar Aprotic (e.g., DMF, Acetonitrile) A->B Favors C Polar Protic (e.g., Acetic Acid) A->C Favors D Non-polar (e.g., CCl₄) A->D Favors E 3-bromo isomer B->E F 3,6-dibromo isomer C->F G 1-bromo isomer D->G

Caption: Influence of solvent polarity on the regioselectivity of bromination.

References

Troubleshooting low conversion rates in 3-Bromo-9-ethylcarbazole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-Bromo-9-ethylcarbazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of this compound, with a focus on troubleshooting low conversion rates.

Issue 1: Low or no product yield in Suzuki-Miyaura coupling.

  • Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion to the desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. Here is a systematic guide to troubleshooting the problem:

    • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.[1] Bulky, electron-rich phosphine ligands are often effective for coupling challenging substrates.[1] Consider screening different catalyst systems.

      Suzuki_Catalyst_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Evaluate Catalyst System Start->Catalyst Ligand Screen Different Ligands (e.g., XPhos, SPhos, dppf) Catalyst->Ligand Precatalyst Try Different Pd Precatalysts (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst->Precatalyst Base Optimize Base Ligand->Base Precatalyst->Base Solvent Optimize Solvent Base->Solvent Temp Adjust Temperature Solvent->Temp End Improved Yield Temp->End

    • Base Selection and Strength: The choice and concentration of the base are crucial.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base can significantly impact the reaction rate and side reactions.

    • Solvent System: The solvent plays a key role in solubilizing reactants and stabilizing the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with the addition of water.[3]

    • Reaction Temperature and Time: These parameters are interdependent and need to be optimized.[2] Insufficient temperature or time can lead to incomplete conversion, while excessive heat can cause catalyst decomposition or side product formation.

    • Quality of Reagents: Ensure the this compound, boronic acid, and all other reagents are pure and dry. Boronic acids are prone to decomposition, and moisture can deactivate the catalyst.

ParameterCondition ACondition BCondition CTypical Yield (%)
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂/SPhos70-95
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxaneTHF
Temperature (°C) 9010080
A summary of common conditions for Suzuki-Miyaura coupling of aryl bromides.

Issue 2: Poor conversion in Buchwald-Hartwig amination.

  • Question: My Buchwald-Hartwig amination of this compound with an amine is sluggish and gives a low yield. What steps can I take to optimize this reaction?

  • Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the reaction conditions.[4][5] Here’s how to troubleshoot low conversion rates:

    • Catalyst and Ligand System: The combination of the palladium precursor and the phosphine ligand is the most critical factor.[6] For aryl bromides, a variety of ligands can be effective, including bidentate ligands like Xantphos and bulky, electron-rich monophosphine ligands.[7]

      Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Catalyst_Ligand Evaluate Catalyst/Ligand System Start->Catalyst_Ligand Base_Selection Optimize Base (e.g., NaOtBu, K2CO3, Cs2CO3) Catalyst_Ligand->Base_Selection Solvent_Choice Screen Solvents (e.g., Toluene, Dioxane, THF) Base_Selection->Solvent_Choice Temperature_Control Adjust Reaction Temperature Solvent_Choice->Temperature_Control Amine_Stoichiometry Check Amine Stoichiometry (Typically 1.1-1.5 equiv.) Temperature_Control->Amine_Stoichiometry Outcome Improved Conversion Amine_Stoichiometry->Outcome

    • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly for sensitive substrates.[8]

    • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the catalytic species and the reaction rate.

    • Temperature: Reaction temperatures typically range from 80-110 °C.[8] Optimization is often necessary to balance reaction rate with catalyst stability.

ParameterCondition ACondition BCondition CTypical Yield (%)
Pd Source Pd₂(dba)₃Pd(OAc)₂PdCl₂(dppf)75-98
Ligand XantphosRuPhosJohnphos
Base NaOtBuCs₂CO₃K₃PO₄
Solvent TolueneDioxaneTHF
A comparison of reaction parameters for Buchwald-Hartwig amination.

Issue 3: Failure of Sonogashira coupling to go to completion.

  • Question: I am attempting a Sonogashira coupling between this compound and a terminal alkyne, but the reaction stalls, leaving a significant amount of starting material. How can I drive the reaction to completion?

  • Answer: The Sonogashira coupling is a reliable method for forming C-C bonds between sp² and sp carbon atoms, but it can be sensitive to reaction conditions.[9] Here are key areas to focus on for troubleshooting:

    • Catalyst System: This reaction typically employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI).[10][11] The choice of palladium source and ligand can be important. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX generated during the reaction.[10] The base also serves as the solvent in many cases.

    • Solvent: Anhydrous and deoxygenated conditions are crucial for the Sonogashira reaction. Common solvents include THF, DMF, and the amine base itself.

    • Copper(I) Cocatalyst: The presence of a copper(I) cocatalyst is generally crucial for the reaction to proceed efficiently.[12] Ensure that the CuI is fresh and of high purity.

      Sonogashira_Workflow Start Prepare Anhydrous/Anaerobic Reaction Vessel Add_Reagents Add this compound, Pd catalyst, CuI, and Solvent Start->Add_Reagents Add_Base_Alkyne Add Amine Base and Terminal Alkyne Add_Reagents->Add_Base_Alkyne Heat Heat Reaction Mixture (e.g., 50-100 °C) Add_Base_Alkyne->Heat Monitor Monitor Reaction by TLC or GC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification by Column Chromatography Workup->Purify Product Isolated Product Purify->Product

ParameterCondition ACondition BCondition CTypical Yield (%)
Pd Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂Pd(OAc)₂/PPh₃65-95
Cu Cocatalyst CuICuBrCu(I) thiophene-2-carboxylate
Base Et₃NDIPEAPiperidine
Solvent THFDMFToluene
Overview of common conditions for Sonogashira coupling reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the solvent (e.g., a 4:1 mixture of Toluene:H₂O).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and the copper(I) cocatalyst (e.g., CuI, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, deoxygenated solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Stir the reaction at the desired temperature (e.g., 60 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Minimizing homocoupling byproducts in Suzuki reactions of 3-Bromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 3-Bromo-9-ethylcarbazole. Our focus is on minimizing the formation of homocoupling byproducts to enhance reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki reaction and why is it problematic with this compound?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (e.g., a biphenyl derivative if using phenylboronic acid). In the case of coupling with this compound, this side reaction consumes the valuable boronic acid, reduces the yield of the desired substituted carbazole product, and introduces impurities that can be challenging to separate due to their structural similarities to the target molecule.

Q2: What are the primary drivers of homocoupling in my Suzuki reaction?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1] Additionally, if a Pd(II) precatalyst (like Pd(OAc)₂) is used, it can directly promote homocoupling during its initial reduction to the active Pd(0) state.[1]

Q3: How can I visually or analytically detect significant homocoupling?

A3: Homocoupling can often be identified by thin-layer chromatography (TLC) as a non-polar spot, which may be UV active. For more definitive identification and quantification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective in separating and identifying the homocoupled byproduct alongside your desired product and starting materials.

Q4: Can the quality of my boronic acid influence the extent of homocoupling?

A4: Absolutely. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation (the replacement of the boronic acid group with a hydrogen atom). They can also exist in equilibrium with their trimeric anhydride form, known as boroxines. Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly improve the consistency of your reaction and reduce the prevalence of side reactions.

Troubleshooting Guide

Problem: High Levels of Homocoupling Byproduct

High levels of the boronic acid homocoupling product are observed, leading to low yield of the desired 3-substituted-9-ethylcarbazole and difficult purification.

Troubleshooting Workflow

G start High Homocoupling Detected oxygen Check for Oxygen Contamination start->oxygen pd_source Evaluate Palladium Source start->pd_source base_choice Assess Base Selection start->base_choice ligand_choice Review Ligand Properties start->ligand_choice deoxygenate Action: Rigorous Deoxygenation (e.g., Argon sparging, freeze-pump-thaw) oxygen->deoxygenate use_pd0 Action: Use Pd(0) Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) pd_source->use_pd0 weaker_base Action: Use Weaker, Non-Hydroxide Base (e.g., K₂CO₃, K₃PO₄) base_choice->weaker_base bulky_ligand Action: Employ Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) ligand_choice->bulky_ligand

Caption: Troubleshooting workflow for minimizing homocoupling.

Detailed Solutions:

  • Oxygen Contamination:

    • Cause: Dissolved oxygen in the solvent and headspace of the reaction vessel is a primary cause of homocoupling.

    • Solution: Implement rigorous deoxygenation procedures. Sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst is crucial. For highly sensitive reactions, a freeze-pump-thaw cycle is even more effective. Ensure the reaction is carried out under a positive pressure of an inert gas. A facile nitrogen subsurface sparge prior to the introduction of the catalyst can nearly eliminate the homocoupling dimer.[2]

  • Palladium(II) Precatalyst:

    • Cause: Using a Pd(II) source like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) requires an in-situ reduction to the active Pd(0) species. This reduction can be mediated by the homocoupling of the boronic acid.

    • Solution: Switch to a Pd(0) precatalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These catalysts do not require a reduction step and can directly enter the catalytic cycle.[3] The addition of a mild reducing agent, like potassium formate, can also help minimize the concentration of free Pd(II).[2]

  • Inappropriate Base:

    • Cause: While a base is necessary to activate the boronic acid, strong bases or high concentrations of hydroxide ions can promote side reactions.

    • Solution: Weaker inorganic bases are often preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally effective and less likely to cause issues compared to stronger bases like sodium hydroxide. The choice of base can be solvent-dependent, and screening different bases is recommended.

  • Ligand Effects:

    • Cause: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[3]

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Bromo-Aromatics

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[4]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Toluene11016~92[5]
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[6]

Table 2: Effect of Base on Suzuki Coupling Reactions

BaseSolvent SystemObservations
K₂CO₃Toluene/Ethanol/WaterCommonly used, effective for carbazole derivatives.[5]
Cs₂CO₃TolueneOften provides higher yields for challenging substrates.[5]
K₃PO₄DMFCan be effective at higher temperatures.[4]
NaOHAqueous systemsCan promote side reactions, generally not recommended.[7]

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol is a generalized procedure designed to minimize homocoupling. Optimization of specific parameters may be required for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1 mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (argon or nitrogen).

  • Deoxygenation: Add the degassed solvent mixture to the flask. Bubble argon or nitrogen through the solution for 15-20 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition + R¹-X pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation + [R²-B(OH)₃]⁻ pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product R¹-R² re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Mechanisms for Homocoupling

G cluster_0 Oxygen-Mediated Homocoupling cluster_1 Pd(II)-Mediated Homocoupling pd0 Pd(0) pd2 Pd(II) pd0->pd2 Oxidation o2 O₂ o2->pd2 homocoupling1 R-R pd2->homocoupling1 Coupling boronic_acid1 2 R-B(OH)₂ boronic_acid1->homocoupling1 homocoupling1->pd0 Regeneration pd2_precatalyst Pd(II) Precatalyst homocoupling2 R-R pd2_precatalyst->homocoupling2 Direct Coupling boronic_acid2 2 R-B(OH)₂ boronic_acid2->homocoupling2 pd0_generated Pd(0) homocoupling2->pd0_generated Reduction

Caption: Proposed mechanisms for boronic acid homocoupling.

References

Technical Support Center: 3-Bromo-9-ethylcarbazole Derivatives - Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-9-ethylcarbazole and its derivatives. The information is designed to assist in anticipating and resolving issues related to the stability and degradation of these compounds during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the chemical structure and studies on related halogenated carbazoles, the primary anticipated degradation pathways for this compound are photodegradation, oxidation, and to a lesser extent, thermal and hydrolytic degradation. Photodegradation, particularly debromination, is a significant concern for brominated carbazoles.[1][2]

Q2: I'm observing a new, more polar peak in my HPLC analysis after exposing my compound to light. What could it be?

This is likely a photodegradation product. For brominated carbazoles, a common photodegradation pathway is reductive debromination, where the bromine atom is replaced by a hydrogen atom.[1] This would result in the formation of 9-ethylcarbazole, which may have a different retention time on a reverse-phase HPLC column. Other potential photodegradation products could arise from reactions with solvents or other components in the sample matrix.

Q3: My sample of this compound shows discoloration after storage. What is the likely cause?

Discoloration is often an indication of degradation. This could be due to the formation of colored degradants upon exposure to light or oxidative conditions. The carbazole ring system can be susceptible to oxidation, which may lead to the formation of colored quinone-imine type structures or other chromophoric degradation products.

Q4: Is this compound susceptible to hydrolysis?

The carbazole ring itself is generally stable to hydrolysis. However, under forced acidic or basic conditions, particularly at elevated temperatures, there is a possibility of reactions involving the ethyl group or, less likely, the bromo substituent. It is crucial to perform forced degradation studies under a range of pH conditions to assess the hydrolytic stability of your specific derivative.

Q5: What are the expected degradation products under oxidative stress?

Under oxidative conditions (e.g., exposure to hydrogen peroxide), degradation is likely to occur on the carbazole ring system. This can lead to the formation of various oxidized species, including hydroxylated derivatives, N-oxides, or ring-opened products. The specific degradation products will depend on the reaction conditions and the specific structure of the derivative.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Appearance of unexpected peaks in HPLC after stress testing. Degradation of the parent compound.Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. Adjust your stability-indicating method to ensure separation of these new peaks from the parent compound and from each other.
Poor mass balance in stability studies. Formation of non-UV active or volatile degradation products. Co-elution of degradants with the parent peak.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with UV detection. Re-evaluate the specificity of your HPLC method to ensure all degradation products are being separated and detected.
Inconsistent degradation profiles between batches. Variability in impurity profiles of the starting material. Different storage or handling conditions.Characterize the impurity profile of each batch before initiating stability studies. Ensure consistent storage and handling of all samples.
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, avoid overly harsh conditions that can lead to secondary degradation and unrealistic degradation pathways. A degradation of 5-20% is generally considered appropriate for method validation.[3]
Rapid and excessive degradation under initial stress conditions. The compound is highly labile under the tested condition.Reduce the severity of the stress condition (e.g., lower temperature, shorter duration, lower concentration of acid/base/oxidizing agent). The goal is to achieve a controlled level of degradation.

Quantitative Data Summary

The following tables present hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradants Major Degradant Peak (RT)
0.1 M HCl (60°C, 24h)3.2%18.5 min
0.1 M NaOH (60°C, 24h)5.8%27.9 min, 9.2 min
3% H₂O₂ (RT, 24h)15.7%36.8 min, 7.5 min, 10.1 min
Thermal (80°C, 48h)4.1%18.9 min
Photolytic (ICH Q1B)22.5%211.2 min (likely 9-ethylcarbazole)

Table 2: Hypothetical Purity Analysis by a Stability-Indicating HPLC Method

Sample Parent Compound Purity (%) Known Impurity 1 (%) Degradant 1 (%) Degradant 2 (%) Total Impurities/Degradants (%)
Initial (T=0)99.80.15--0.15
After 3 months (40°C/75% RH)98.50.180.80.31.28
After 6 months (40°C/75% RH)97.20.211.50.72.41

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound derivatives.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 80°C for 48 hours. Also, expose a solution of the drug substance to the same conditions. At the end of the study, dissolve the solid sample and dilute the solution with mobile phase for HPLC analysis.

  • Photostability Testing: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light by wrapping in aluminum foil. Analyze the samples by HPLC after exposure.

Protocol 2: Stability-Indicating HPLC Method

This is an example of a reverse-phase HPLC method that can be used as a starting point for developing a stability-indicating assay.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 290 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis DS Drug Substance (this compound) Sol Prepare Stock Solution (1 mg/mL) DS->Sol Acid Acidic (0.1 M HCl, 60°C) Sol->Acid Base Basic (0.1 M NaOH, 60°C) Sol->Base Oxid Oxidative (3% H2O2, RT) Sol->Oxid Therm Thermal (80°C) Sol->Therm Photo Photolytic (ICH Q1B) Sol->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC ID Peak Identification & Structure Elucidation HPLC->ID Report Generate Stability Report ID->Report

Caption: Experimental workflow for a forced degradation study.

degradation_pathways cluster_photo Photodegradation cluster_oxid Oxidation cluster_hydro Hydrolysis (Forced) Parent This compound Debrom 9-Ethylcarbazole (Debromination) Parent->Debrom Light (UV/Vis) Hydrox Hydroxylated Derivatives Parent->Hydrox H2O2 Noxide N-Oxide Parent->Noxide H2O2 De_ethyl 3-Bromocarbazole (De-ethylation) Parent->De_ethyl Strong Acid/Base, Heat RingOpen Ring-Opened Products Hydrox->RingOpen H2O2

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Synthesized 3-Bromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 3-Bromo-9-ethylcarbazole is a critical step in ensuring the reliability of experimental data and the safety of potential pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment.[1] This guide provides an objective comparison of HPLC with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and the specific information required. Below is a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Intrinsic quantitative response of atomic nuclei in a magnetic field.[2]
Applicability for this compound Well-suited for non-volatile and thermally stable compounds like this compound.Applicable due to the thermal stability of the compound, allowing for volatilization at high temperatures.Excellent for structural confirmation and providing an absolute purity value without a specific standard of the analyte.
Quantitation Relative quantitation based on peak area percentage. Requires a reference standard for absolute quantitation.Relative quantitation based on peak area. Can provide semi-quantitative results without a specific standard.Absolute quantitation against a certified internal standard.
Impurity Detection Excellent for detecting non-volatile and polar impurities.Highly sensitive for volatile and semi-volatile impurities, such as residual solvents.Can detect and quantify impurities containing NMR-active nuclei, providing structural information.
Strengths Robust, reproducible, and widely available.High sensitivity and excellent for impurity identification through mass spectral libraries.Non-destructive, provides structural information, and offers a primary ratio method for purity.
Limitations May require specific reference standards for impurity identification.Not suitable for thermally labile or non-volatile compounds.Lower sensitivity compared to chromatographic methods; may have signal overlap issues in complex mixtures.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC method is proposed for the routine purity analysis of this compound.

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 293 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of synthesized this compound is prepared in the mobile phase to a concentration of approximately 1 mg/mL and then diluted to a working concentration of about 0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for identifying and quantifying volatile and semi-volatile impurities in the synthesized this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Injection Mode: Split injection with a split ratio of 20:1.

    • Injector Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute purity determination against a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic anhydride or 1,4-dinitrobenzene.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the signals used for quantification.

  • Sample Preparation: An accurately weighed amount of the synthesized this compound and the internal standard are dissolved in the deuterated solvent in an NMR tube.

  • Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal of this compound to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and weighed masses of both substances.

Quantitative Data Summary

The following table presents hypothetical but realistic data from the purity analysis of a synthesized batch of this compound using the three described techniques.

Analytical TechniquePurity of this compound (%)Key Impurities Detected
HPLC 98.7Unreacted 9-ethylcarbazole (0.8%), Dibrominated product (0.5%)
GC-MS 98.6 (excluding non-volatiles)Residual N,N-Dimethylformamide (DMF) (0.2%), 9-ethylcarbazole (0.7%), Dibrominated product (0.5%)
qNMR 98.5 (absolute purity)Unreacted 9-ethylcarbazole (0.9%), Dibrominated product (0.6%)

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: HPLC Purity Analysis Workflow for this compound.

Analytical_Method_Comparison cluster_sample Synthesized this compound cluster_techniques Purity Analysis Techniques cluster_results Analytical Outcomes Sample Test Sample HPLC HPLC (Relative Purity, Non-volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities, Identification) Sample->GCMS qNMR qNMR (Absolute Purity, Structural Info) Sample->qNMR Purity_Data Comparative Purity Data HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS->Purity_Data GCMS->Impurity_Profile qNMR->Purity_Data qNMR->Impurity_Profile

References

A Comparative Analysis of Carbazole-Based Hole Transport Materials for High-Efficiency Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Carbazole-based compounds have emerged as a promising class of hole transport materials (HTMs) for next-generation photovoltaic devices, particularly perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). Their widespread adoption is attributed to their excellent thermal stability, high hole-transporting capability, and the tunability of their optoelectronic properties through molecular design.[1][2] This guide provides a comparative overview of various carbazole-based HTMs, presenting their performance metrics, experimental characterization protocols, and the underlying molecular structures that govern their efficacy.

Quantitative Performance Comparison

The selection of an appropriate HTM is critical for optimizing the power conversion efficiency (PCE) and long-term stability of solar cells. The following tables summarize the key performance indicators for a selection of recently developed carbazole-based HTMs, providing a baseline for comparison with the widely used spiro-OMeTAD.

Table 1: Optoelectronic and Thermal Properties of Selected Carbazole-Based HTMs

HTM DesignationHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Td (°C)Tg (°C)Reference
Spiro-OMeTAD -5.0 to -5.22-2.0 to -2.25~3.0412121[1]
HTM_I -5.52-2.263.26--[3][4]
HTM_II -5.61-2.243.37--[3][4]
V1205 -----[5]
V1209 -4.93--440-[1]
V1221 -4.83----[1]
V1225 -4.91----[1]
X51 -----[6]
SGT-411 -----[7]
OY1 -----[8]
OY2 -----[8]
OY3 -----[8]
KZRD -----[9]

Table 2: Device Performance of Selected Carbazole-Based HTMs in Perovskite Solar Cells

HTM DesignationHole Mobility (cm²/Vs)PCE (%)Vₒ꜀ (V)Jₛ꜀ (mA/cm²)FF
Spiro-OMeTAD 10⁻⁴ - 10⁻³10.2---
HTM_II (in ssDSSC) -2.540.556.550.70
V1205 -16.9---
X51 -9.8---
SGT-405 -14.79---
OY1 ~10⁻⁴18.99---
OY2 ~10⁻⁴19.46---
OY3 ~10⁻⁴20.02---
KZRD -20.40---

Molecular Structures and Design Principles

The versatility of carbazole as a building block for HTMs stems from the ease of functionalization at its various positions (2, 3, 6, 7, and 9), allowing for the fine-tuning of its electronic and physical properties.[2][10] The general design strategy often involves a central carbazole core with various peripheral electron-donating groups, such as triphenylamine or methoxy-substituted phenyl groups, to modulate the HOMO energy level for efficient hole injection from the perovskite layer.[6][11]

Caption: General molecular structure of a carbazole-based HTM.

The introduction of bulky or star-shaped architectures can enhance the material's glass transition temperature and morphological stability, which is crucial for long-term device performance.[7][12] Furthermore, the incorporation of extended π-conjugated systems can facilitate intermolecular π-π stacking, potentially leading to higher hole mobilities.[1]

Experimental Protocols

The characterization of carbazole-based HTMs involves a suite of experimental techniques to evaluate their key performance parameters.

1. Determination of HOMO and LUMO Energy Levels: Cyclic voltammetry (CV) is the primary technique used to determine the oxidation and reduction potentials of the HTM, from which the HOMO and LUMO energy levels can be estimated.[13][14]

  • Methodology: The HTM is typically dissolved in an appropriate solvent with a supporting electrolyte. The solution is then subjected to a sweeping potential, and the resulting current is measured. The onset of the first oxidation peak corresponds to the HOMO level, while the onset of the first reduction peak relates to the LUMO level. These can be calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard. The optical band gap, determined from the onset of absorption in the UV-Vis spectrum, can also be used to estimate the LUMO level if the HOMO level is known (LUMO = HOMO + E_g).[14]

2. Measurement of Hole Mobility: The space-charge limited current (SCLC) method is a reliable technique to determine the charge carrier mobility in thin films of organic semiconductors.[1][15]

  • Methodology: A hole-only device is fabricated with the structure ITO/PEDOT:PSS/HTM/Au.[1] A voltage is applied across the device, and the resulting current density (J) is measured. The hole mobility (μ) can be extracted from the dark J-V characteristics in the SCLC region using the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the HTM layer.

3. Thermal Stability Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of the HTMs.[12][16][17]

  • TGA Methodology: The material is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight loss is monitored as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.[16]

  • DSC Methodology: The heat flow into or out of a sample is measured as a function of temperature. The glass transition temperature (Tg) is observed as a step-like change in the heat flow, indicating the transition from a glassy to a rubbery state. A high Tg is desirable for maintaining the morphological stability of the HTM film in a device.[12]

Device Fabrication and Characterization Workflow

The integration of carbazole-based HTMs into perovskite solar cells follows a standardized fabrication and characterization process.

Experimental_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization cluster_analysis Data Analysis A FTO Substrate Cleaning B Electron Transport Layer (e.g., TiO₂) Deposition A->B C Perovskite Active Layer Deposition B->C E HTM Spin Coating C->E D Carbazole HTM Solution Preparation D->E F Metal Contact (e.g., Au) Evaporation E->F G Current Density-Voltage (J-V) Measurement F->G H Incident Photon-to-Current Efficiency (IPCE) Measurement F->H I Stability Testing (Thermal, Light, Humidity) F->I J Extraction of Photovoltaic Parameters (PCE, Vₒ꜀, Jₛ꜀, FF) G->J

Caption: Workflow for perovskite solar cell fabrication and characterization.

This workflow highlights the key steps from substrate preparation to the final evaluation of the solar cell's performance. The careful control of each step is crucial for achieving high-efficiency and stable devices.

Conclusion

Carbazole-based hole transport materials represent a highly promising and versatile class of compounds for advancing photovoltaic technologies.[11] Through targeted molecular engineering, researchers can fine-tune their electronic and physical properties to achieve superior performance in solar cells. The continued development of novel carbazole derivatives with enhanced hole mobility, optimized energy level alignment, and improved long-term stability will be instrumental in the commercialization of high-efficiency perovskite and dye-sensitized solar cells. The experimental protocols outlined in this guide provide a standardized framework for the comprehensive evaluation and comparison of these emerging materials.

References

A Head-to-Head Battle in Perovskite Solar Cells: 3-Bromo-9-ethylcarbazole Derivatives Challenge the Reigning Champion, spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the quest for efficient, stable, and cost-effective hole-transporting materials (HTMs) is paramount. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard, consistently delivering high power conversion efficiencies. However, its complex synthesis, high cost, and need for performance-enhancing yet stability-compromising additives have spurred the search for viable alternatives. Among the most promising contenders are derivatives of 3-Bromo-9-ethylcarbazole, which offer the potential for simpler synthesis, lower production costs, and improved long-term stability.

This comparative guide provides an objective analysis of the performance of this compound derivatives versus the benchmark spiro-OMeTAD in PSCs, supported by experimental data. We delve into the key performance metrics, outline detailed experimental protocols for material synthesis and device fabrication, and present visual workflows to aid researchers, scientists, and professionals in the field.

Performance Benchmark: A Quantitative Showdown

The efficacy of an HTM is primarily judged by its contribution to the key photovoltaic parameters of a PSC: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of a representative 3,6-dibromo-9-ethylcarbazole derivative, V1207, in a direct comparison with spiro-OMeTAD under identical experimental conditions.[1]

Hole-Transporting Material (HTM)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)
V1207 (3,6-dibromo-9-ethylcarbazole derivative) 17.811.0323.673
spiro-OMeTAD (Reference) 19.34---

Note: The data for V1207 and the reference spiro-OMeTAD are taken from a study where the PSCs were fabricated and tested under the same conditions to ensure a fair comparison.[1] The specific Voc, Jsc, and FF for the spiro-OMeTAD device were not provided in the summary data but the overall PCE is presented as a benchmark.

Experimental Protocols: A Guide to Reproducibility

To ensure a fair and accurate comparison of HTM performance, the adoption of standardized experimental procedures is critical. Below are detailed methodologies for the synthesis of a representative this compound derivative and the fabrication and characterization of perovskite solar cells.

Synthesis of a this compound Derivative (V1207)

This protocol describes the synthesis of the "half-molecule" HTM, V1207, via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2]

Materials:

  • 3,6-dibromo-9-ethyl-9H-carbazole

  • 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 3,6-dibromo-9-ethyl-9H-carbazole (1 equivalent) and 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine (1.1 equivalents) in anhydrous toluene.

  • Add Pd(OAc)₂ (0.05 equivalents) and P(o-tolyl)₃ (0.1 equivalents) to the reaction mixture.

  • Add NaOtBu (3 equivalents) as the base.

  • Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding deionized water.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, V1207.

Perovskite Solar Cell Fabrication (n-i-p Architecture)

This protocol outlines the fabrication of a standard mesoporous n-i-p perovskite solar cell for the comparative evaluation of HTMs.

Materials and Solutions:

  • Substrates: Fluorine-doped tin oxide (FTO) coated glass.

  • Electron Transport Layer (ETL):

    • Compact TiO₂ blocking layer solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol).

    • Mesoporous TiO₂ paste (e.g., 30NR-D, diluted in ethanol).

  • Perovskite Precursor Solution: A mixture of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Hole-Transporting Layer (HTL) Solution:

    • V1207 solution: V1207 in chlorobenzene with additives such as 4-tert-butylpyridine (t-BP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).

    • spiro-OMeTAD solution: spiro-OMeTAD in chlorobenzene with the same additives (t-BP and Li-TFSI).

  • Metal Electrode: Gold (Au) or Silver (Ag).

Fabrication Procedure:

  • Substrate Cleaning: Sequentially sonicate the FTO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat them with UV-Ozone for 15 minutes before use.

  • ETL Deposition:

    • Deposit a compact TiO₂ layer by spin-coating at 2000 rpm for 30 seconds, followed by annealing at 500 °C for 30 minutes.

    • After cooling, deposit the mesoporous TiO₂ layer by spin-coating at 4000 rpm for 20 seconds, followed by annealing at 500 °C for 30 minutes.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit the perovskite precursor solution onto the TiO₂ layer using a two-step spin-coating process (e.g., 1000 rpm for 10 seconds, then 5000 rpm for 30 seconds).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce uniform crystallization.

    • Anneal the films on a hotplate at 100-150 °C for 30-60 minutes.

  • HTL Deposition:

    • After the perovskite layer has cooled, deposit the respective HTL solution (V1207 or spiro-OMeTAD) by spin-coating at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Define the active area of the device using a shadow mask.

    • Deposit an 80-100 nm thick gold or silver electrode by thermal evaporation under high vacuum.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

experimental_workflow cluster_synthesis HTM Synthesis cluster_fabrication PSC Fabrication cluster_characterization Device Characterization start_synth Start: 3,6-dibromo-9-ethylcarbazole reaction Buchwald-Hartwig Amination start_synth->reaction Reactants purification Column Chromatography reaction->purification Crude Product end_synth End Product: V1207 HTM purification->end_synth Purified HTM htl HTL Deposition (V1207 or spiro-OMeTAD) end_synth->htl Use in Fabrication start_fab FTO Substrate Cleaning etl ETL Deposition (TiO₂) start_fab->etl perovskite Perovskite Deposition etl->perovskite perovskite->htl electrode Metal Electrode Evaporation htl->electrode end_fab Completed PSC Device electrode->end_fab start_char Completed PSC Device end_fab->start_char jv_measurement J-V Measurement (AM 1.5G) start_char->jv_measurement data_extraction Extract PCE, Voc, Jsc, FF jv_measurement->data_extraction end_char Performance Data data_extraction->end_char

Fig. 1: Experimental workflow for HTM synthesis, PSC fabrication, and characterization.

energy_level_diagram cluster_device Energy Levels in PSC l_vacuum Vacuum Level (0 eV) FTO FTO (ETL) Perovskite_LUMO Perovskite (LUMO) Perovskite_LUMO->FTO Electron Transfer Perovskite_HOMO Perovskite (HOMO) HTM_HOMO HTM (HOMO) Perovskite_HOMO->HTM_HOMO Hole Transfer Electrode Au/Ag (Electrode) HTM_HOMO->Electrode

Fig. 2: Energy level alignment in a typical n-i-p perovskite solar cell.

Conclusion

The data presented in this guide demonstrates that this compound derivatives, such as V1207, are highly promising alternatives to the established spiro-OMeTAD as hole-transporting materials in perovskite solar cells. While the champion efficiency of the spiro-OMeTAD based device was slightly higher in the cited direct comparison, the performance of the carbazole derivative is remarkably competitive, achieving a power conversion efficiency of over 17%.[1]

Considering the potential for more straightforward and cost-effective synthesis, this compound derivatives represent a significant step towards the commercial viability of perovskite solar cell technology. Further molecular engineering of this class of materials could lead to even greater efficiencies and enhanced long-term stability, ultimately challenging the dominance of spiro-OMeTAD in the field. The detailed experimental protocols provided herein offer a solid foundation for researchers to explore and optimize these promising new materials.

References

A Comparative Guide to the Electrochemical Properties of 3-Bromo-9-ethylcarbazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed electrochemical comparison of 3-Bromo-9-ethylcarbazole and its derivatives for researchers, scientists, and professionals in drug development. The following sections present a summary of key electrochemical data, detailed experimental protocols for their measurement, and a visualization of the experimental workflow.

Carbazole derivatives are of significant interest due to their excellent hole-transporting capabilities, high photochemical stability, and charge carrier mobility.[1] These properties make them valuable in the development of organic electronic devices such as organic light-emitting diodes (OLEDs).[2][3] Functionalization at the 3, 6, or 9 positions of the carbazole skeleton allows for the tuning of their electronic and optical properties.[1] This guide focuses on the electrochemical characteristics of this compound and how they are modulated by the introduction of different substituents.

Quantitative Electrochemical Data

The electrochemical properties of this compound and its derivatives are summarized in the table below. These parameters, including oxidation potential (E_ox_), Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for evaluating their performance in various applications. The HOMO-LUMO gap (E_g_) is a key indicator of the material's stability and color of emission.

CompoundOxidation Potential (E_ox_) vs. Fc/Fc+ (V)HOMO (eV)LUMO (eV)Band Gap (E_g_) (eV)
This compound Data not explicitly foundData not explicitly foundData not explicitly foundData not explicitly found
3,6-Diaryl-N-hexylcarbazole (Aryl = phenyl)--5.67--
3,6-Diaryl-N-hexylcarbazole (Aryl = p-methoxyphenyl)--5.67--
3,6-Diaryl-N-hexylcarbazole (Aryl = p-cyanophenyl)--6.02--
3,6-Diaryl-N-hexylcarbazole (Aryl = p-nitrophenyl)--6.02--
3,3'-di[3-(1-naphtyl)carbazol-9-ylmethyl]oxetane--5.83-2.992.84
3,3'-di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane--5.77-3.682.09

Experimental Protocols

The following protocols describe the standard methodologies used to determine the electrochemical properties of carbazole derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to investigate the redox behavior of chemical species and to estimate the HOMO and LUMO energy levels.[4][5][6]

Experimental Setup:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal reference), and a counter electrode (e.g., platinum wire).[5][6]

  • Potentiostat: An instrument that controls the voltage difference between the working and reference electrodes.[5]

  • Solution: A solution of the carbazole derivative is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[4][7] The solution is typically deoxygenated by purging with an inert gas like nitrogen.[1]

Procedure:

  • The three electrodes are immersed in the test solution within the electrochemical cell.

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then swept back to the initial potential.

  • The current response at the working electrode is measured as a function of the applied potential.

  • The resulting plot of current versus potential is called a cyclic voltammogram.[5]

  • The onset oxidation potential (E_ox_) is determined from the voltammogram.

  • The HOMO energy level can be estimated using the following empirical formula, often referenced to the Fc/Fc+ redox couple: HOMO (eV) = -[E_ox_ (vs Fc/Fc+) + 4.8].[8]

  • The LUMO energy level can be subsequently estimated from the HOMO level and the optical band gap (E_g_), determined from UV-Vis spectroscopy, using the formula: LUMO = HOMO + E_g_.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the optical band gap of the material.

Procedure:

  • A dilute solution of the carbazole derivative is prepared in a suitable solvent (e.g., chloroform or dichloromethane).

  • The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

  • The onset of the absorption band (λ_onset_) is used to calculate the optical band gap (E_g_) using the equation: E_g_ (eV) = 1240 / λ_onset_ (nm).

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the electrochemical characterization of carbazole derivatives.

G cluster_synthesis Compound Preparation cluster_electrochemistry Electrochemical Analysis cluster_data Data Analysis cluster_comparison Comparative Evaluation start Synthesis of This compound and Derivatives cv Cyclic Voltammetry (CV) start->cv uv_vis UV-Vis Spectroscopy start->uv_vis e_ox Determine Oxidation Potential (E_ox) cv->e_ox e_g Calculate Optical Band Gap (E_g) uv_vis->e_g homo_lumo Calculate HOMO and LUMO Energy Levels e_ox->homo_lumo e_g->homo_lumo comparison Compare Electrochemical Properties homo_lumo->comparison

Caption: Workflow for Electrochemical Characterization.

This guide provides a foundational understanding of the electrochemical properties of this compound and its derivatives. The presented data and protocols offer a starting point for researchers to further explore and tailor these compounds for specific applications in materials science and drug development.

References

A Spectroscopic Showdown: Unveiling the Electronic and Structural Differences Between 3-bromo-9-ethylcarbazole and 3,6-dibromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic electronics and pharmaceutical research, carbazole derivatives are prized for their unique photophysical and electronic properties. The strategic placement of bromine atoms on the carbazole core can significantly modulate these characteristics. This guide provides a detailed spectroscopic comparison of 3-bromo-9-ethylcarbazole and its dibrominated counterpart, 3,6-dibromo-9-ethylcarbazole, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and Infrared (IR) spectroscopy. These quantitative insights are crucial for understanding the impact of bromination on the molecular structure and electronic behavior of the 9-ethylcarbazole scaffold.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsEthyl Protons (-CH₂-)Ethyl Protons (-CH₃-)Solvent
This compound 8.10 (d), 7.63 (d), 7.49 (ddd), 7.42 (d), 7.35 (d), 7.24 (m), 7.16 (dd)[1][2]4.37 (q)[1][2]1.45 (t)[1][2][3]CDCl₃
3,6-dibromo-9-ethylcarbazole 8.12 (d), 7.55 (dd), 7.26 (d)4.29 (q)1.39 (t)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsEthyl Carbons (-CH₂)Ethyl Carbons (-CH₃)Solvent
This compound Data not available in search resultsData not availableData not available-
3,6-dibromo-9-ethylcarbazole 138.8, 129.0, 123.5, 123.3, 111.9, 110.137.813.7CDCl₃

Table 3: Photophysical Spectroscopic Data

CompoundUV-Vis Abs. Max (λ_max, nm)Fluorescence Emission Max (nm)Solvent
This compound ~295, ~346 (For a similar 9-substituted carbazole)[4]Data not availableDichloromethane
3,6-dibromo-9-ethylcarbazole Blueshifted compared to non-brominated analogue[5]~400 (For a similar 3,6-dibromo-9-alkylcarbazole copolymer)[6]Not specified

Table 4: Infrared (IR) Spectroscopic Data (Characteristic Peaks in cm⁻¹)

CompoundAromatic C-H StretchC-N StretchC-Br Stretch
This compound ~3050~1330~600-500
3,6-dibromo-9-ethylcarbazole ~3050~1330~600-500

Note: Specific peak values for IR spectroscopy were not available in the search results and are based on general characteristic regions for the respective functional groups.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra with a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To investigate the electronic transitions within the molecule and determine the absorption maxima.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-grade solvent (e.g., dichloromethane, acetonitrile) with a concentration of approximately 10⁻³ M.

  • From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the instrument (typically below 1.0).

Data Acquisition:

  • Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • Use the pure solvent as a blank for baseline correction.

  • Identify the wavelength of maximum absorbance (λ_max).

Fluorescence Spectroscopy

Objective: To study the emissive properties of the molecule upon excitation with UV or visible light.

Instrumentation: A spectrofluorometer.

Sample Preparation:

  • Use the same dilute solution prepared for UV-Vis spectroscopy (10⁻⁵ to 10⁻⁶ M). The solution should be optically dilute to avoid inner filter effects.

Data Acquisition:

  • Record an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the wavelength of maximum emission).

  • Record an emission spectrum by exciting the sample at a fixed wavelength (usually the λ_max from the absorption spectrum) and scanning the emission wavelengths.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Mix approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Grind the mixture to a very fine powder.

  • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument contributions.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the carbazole derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data & Interpretation Sample Carbazole Derivative (3-bromo or 3,6-dibromo) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence IR IR Spectroscopy Sample->IR Structure Molecular Structure & Connectivity NMR->Structure Electronic_Transitions Electronic Transitions (λ_max) UVVis->Electronic_Transitions Emissive_Properties Emission Spectra Fluorescence->Emissive_Properties Functional_Groups Vibrational Modes IR->Functional_Groups

Spectroscopic analysis workflow for carbazole derivatives.

This comprehensive guide provides a comparative analysis of the spectroscopic properties of this compound and 3,6-dibromo-9-ethylcarbazole. The provided data and protocols serve as a valuable resource for researchers working with these and related compounds.

References

Validating 3-Bromo-9-ethylcarbazole Reaction Products: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for validating the structure of 3-Bromo-9-ethylcarbazole and its reaction products. We will explore the expected fragmentation patterns based on electron ionization (EI) mass spectrometry and compare this with alternative synthetic routes for carbazole derivatives and their characterization.

Introduction to Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization and fragmentation. For this compound, electron ionization (EI) is a common method that provides a detailed fragmentation pattern, often referred to as a chemical fingerprint.

The molecular ion peak (M+) for this compound is expected at an m/z corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two m/z units (M+ and M+2), reflecting the natural abundance of the 79Br and 81Br isotopes.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to follow several key pathways, primarily involving the cleavage of the ethyl group and the loss of the bromine atom.

A primary fragmentation step is the loss of a methyl radical (•CH3) from the ethyl group, resulting in a stable benzylic-type carbocation. Another significant fragmentation is the loss of an entire ethyl radical (•CH2CH3). Subsequent fragmentation can involve the loss of the bromine atom (•Br) from the molecular ion or from the initial fragment ions. The carbazole ring itself is relatively stable and will likely remain intact as a major fragment.

Below is a Graphviz diagram illustrating the predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Fragmentation_Pathway Predicted EI-MS Fragmentation of this compound M [this compound]+• m/z = 273/275 F1 [M - CH3]+ m/z = 258/260 M->F1 - •CH3 F2 [M - C2H5]+ m/z = 244/246 M->F2 - •C2H5 F3 [M - Br]+ m/z = 194 M->F3 - •Br F4 [M - C2H5 - Br]+• m/z = 165 F2->F4 - •Br F5 [Carbazole]+• m/z = 167 F3->F5 - C2H3

Caption: Predicted fragmentation of this compound.

Comparison of Synthetic Routes and Mass Spectrometry Validation

Several synthetic methods can be employed to produce carbazole derivatives. The choice of method can influence the impurity profile and, consequently, the interpretation of mass spectra. Here, we compare the direct bromination of 9-ethylcarbazole with alternative classical methods.

Synthetic MethodTypical ReagentsKey IntermediatesMass Spectrometry Validation Notes
Direct Bromination 9-ethylcarbazole, N-Bromosuccinimide (NBS)Halogenated carbazoleThe mass spectrum should clearly show the molecular ion with the characteristic bromine isotope pattern. Fragmentation will primarily involve the ethyl group and bromine loss.
Ullmann Condensation 2,2'-dihalobiphenyl, amineSubstituted biphenylMass spectrometry is crucial to confirm the formation of the C-N bond and the carbazole ring structure. Fragmentation may show losses related to the substituents on the biphenyl precursor.
Graebe-Ullmann Reaction 1-ArylbenzotriazoleDiradical intermediateValidation by mass spectrometry confirms the cyclization and loss of N2. The fragmentation pattern of the resulting carbazole would be similar to that from other methods, but the presence of triazole-related impurities could be monitored.
Bucherer-Bergs Reaction Naphthol, sodium bisulfite, ammoniaNaphthylamineWhile primarily used for synthesizing carbazole from naphthols, mass spectrometry would be used to confirm the identity of the final carbazole product, with fragmentation patterns dependent on the specific substituents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 9-ethylcarbazole.

Materials:

  • 9-ethylcarbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 9-ethylcarbazole in DMF.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter and wash the precipitate with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Mass Spectrometry Analysis

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source.

  • Gas chromatograph (GC) for sample introduction (GC-MS).

Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 50-500

  • GC Column: A suitable capillary column for separating aromatic compounds (e.g., DB-5ms).

  • Carrier Gas: Helium

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for synthesizing and validating the structure of a this compound reaction product using mass spectrometry.

Workflow Workflow for Synthesis and MS Validation cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation A Starting Materials (e.g., 9-ethylcarbazole, NBS) B Chemical Reaction (Bromination) A->B C Purification (Recrystallization) B->C D Mass Spectrometry (EI-MS) C->D E Data Acquisition (Mass Spectrum) D->E F Data Interpretation E->F G Molecular Ion (M+) Verification F->G H Isotopic Pattern Analysis (Br presence) F->H I Fragmentation Pattern Analysis F->I J Structure Confirmation G->J H->J I->J

Caption: Synthesis and mass spectrometry validation workflow.

Conclusion

Mass spectrometry, particularly with electron ionization, is an indispensable tool for the structural validation of this compound and its reaction products. The characteristic isotopic pattern of bromine and the predictable fragmentation of the ethyl group provide strong evidence for the correct structure. When comparing with alternative synthetic routes, mass spectrometry remains a cornerstone for confirming the successful formation of the desired carbazole derivatives and for identifying potential byproducts. The detailed experimental protocols and logical workflows presented in this guide offer a solid framework for researchers in the field of drug development and materials science.

A Comparative Benchmark: Novel Carbazole Hole-Transporting Materials vs. 3-Bromo-9-ethylcarbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. Carbazole-based compounds have emerged as a highly promising class of HTMs due to their excellent thermal stability, high hole mobility, and tunable electronic properties.[1] This guide provides a comparative analysis of newly developed carbazole HTMs against materials derived from the well-established precursor, 3-Bromo-9-ethylcarbazole. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and materials science to inform the selection and design of next-generation HTMs for high-performance PSCs.

Performance Benchmarking

The efficacy of an HTM is primarily assessed by its contribution to the key photovoltaic parameters of a PSC device: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). The following tables summarize the performance of select novel carbazole HTMs and HTMs derived from this compound, providing a clear comparison of their capabilities.

Table 1: Performance of Novel Carbazole-Based HTMs in Perovskite Solar Cells
HTM DesignationHOMO Level (eV)Hole Mobility (cm²/Vs)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Device Architecture
SGT-460 -5.152.1 x 10-41.1223.578.020.6n-i-p
V1205 (cross-linkable) -5.21-1.0822.975.016.9inverted p-i-n
M138 -5.187.9 x 10-41.1424.177.821.37n-i-p
SFX-2CZ -5.251.2 x 10-31.0521.570.015.83n-i-p
PTBC -5.30-1.0623.178.019.12n-i-p
Table 2: Performance of this compound-Derived HTMs in Perovskite Solar Cells
HTM DesignationPrecursorHOMO Level (eV)Hole Mobility (cm²/Vs)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Device Architecture
V1207 3,6-dibromo-9-ethyl-9H-carbazole-4.82[2][3]5.0 x 10-5[4]1.0323.67317.81[2]n-i-p
V1209 3,6-dibromo-9-ethyl-9H-carbazole-4.93[2][3]3.5 x 10-5[4]---17.31[2]n-i-p
V1221 3,6-dibromo-9-ethyl-9H-carbazole-4.83[2][3]3.0 x 10-6[4]1.0323.67317.81[2]n-i-p
V1225 3,6-dibromo-9-ethyl-9H-carbazole-4.91[2][3]3.0 x 10-5[4]1.0323.67317.81[2]n-i-p
EtCz-3EHCz 3-bromo-9H-carbazole------n-i-p

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the synthesis of carbazole-based HTMs and the fabrication of perovskite solar cells.

Synthesis of 3,6-disubstituted-9-ethylcarbazole Derivatives (V-series type)

A representative synthetic route for HTMs derived from 3,6-dibromo-9-ethyl-9H-carbazole, such as V1207, involves a Buchwald-Hartwig amination.[2][3]

  • Reactants: 3,6-dibromo-9-ethyl-9H-carbazole and an appropriate amine (e.g., 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine).[2][3]

  • Catalyst System: A palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., P(o-tolyl)3).

  • Base and Solvent: A base such as sodium tert-butoxide (NaOtBu) is used in an anhydrous solvent like toluene.

  • Procedure:

    • The reactants, catalyst, ligand, and base are combined in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

    • The mixture is heated to reflux (around 110°C) and stirred for 24-48 hours.

    • Reaction progress is monitored using thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature, diluted with a solvent like dichloromethane, and washed with brine and water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the final HTM.

Perovskite Solar Cell Fabrication (n-i-p architecture)

The following is a standard protocol for the fabrication of n-i-p (regular) mesoporous perovskite solar cells.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-Ozone for 15-20 minutes.

  • Electron Transport Layer (ETL) Deposition: A compact titanium dioxide (c-TiO2) layer is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) onto the FTO substrate, followed by sintering at high temperature (e.g., 500°C). Subsequently, a mesoporous TiO2 (m-TiO2) layer is deposited by spin-coating a TiO2 paste and sintering again.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent) is spin-coated onto the m-TiO2 layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 100-150°C).

  • Hole Transport Layer (HTL) Deposition: The HTM is dissolved in a solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (t-BP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). The solution is then spin-coated onto the perovskite layer.

  • Metal Contact Deposition: A top electrode, typically 80-100 nm of gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the cell.

  • Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

Visualizing Workflows and Mechanisms

Diagrams illustrating experimental workflows and underlying scientific principles are essential for clarity and comprehension.

G cluster_synthesis HTM Synthesis cluster_fabrication Device Fabrication cluster_testing Performance Testing S1 Reactants: 3,6-dibromo-9-ethylcarbazole + Amine S3 Buchwald-Hartwig Amination S1->S3 S2 Catalyst System: Pd(OAc)2 + Ligand S2->S3 S4 Purification: Column Chromatography S3->S4 S5 Characterized HTM S4->S5 F4 HTL Deposition (Carbazole HTM) S5->F4 F1 FTO Substrate Cleaning F2 ETL Deposition (c-TiO2, m-TiO2) F1->F2 F3 Perovskite Layer Spin-Coating F2->F3 F3->F4 F5 Gold Electrode Evaporation F4->F5 T1 J-V Measurement (AM 1.5G) F5->T1 T2 Data Analysis: PCE, Voc, Jsc, FF T1->T2 cluster_synthesis cluster_synthesis cluster_fabrication cluster_fabrication cluster_testing cluster_testing G Sun Sunlight (Photons) Perovskite Perovskite Absorber Layer (e.g., MAPbI3) Sun->Perovskite Photon Absorption HTM Carbazole HTM Layer Perovskite->HTM Hole Injection ETL ETL (e.g., TiO2) Perovskite->ETL Electron Injection Anode Anode (e.g., Au) HTM->Anode Hole Transport Cathode Cathode (e.g., FTO) ETL->Cathode Electron Transport

References

Thermal stability comparison between ethyl and other N-alkyl carbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of N-alkyl carbazole derivatives is paramount for their application in fields ranging from organic electronics to medicinal chemistry. This guide provides a detailed comparison of the thermal properties of N-ethylcarbazole and other N-alkyl carbazole derivatives, supported by experimental data and standardized analytical protocols.

The length of the N-alkyl substituent on the carbazole core has been shown to influence the thermal stability of the resulting molecule. This guide will delve into a comparative analysis of these derivatives, with a focus on their decomposition and glass transition temperatures.

Comparative Thermal Stability Data

The thermal stability of a compound is a critical parameter, indicating its resistance to decomposition at elevated temperatures. For N-alkyl carbazole derivatives, this is often characterized by the decomposition temperature (Td), at which the molecule begins to break down, and the glass transition temperature (Tg), which is relevant for the stability of amorphous solid forms.

A systematic study on a series of N-alkyl-bis(carbazole) derivatives provides valuable insight into the influence of the alkyl chain length on thermal stability. While these are bis-carbazole structures, the observed trends are indicative of the behavior of corresponding mono-carbazole derivatives. The decomposition temperatures (Td), defined as the temperature at which 5% weight loss occurs, were determined by Thermogravimetric Analysis (TGA).

CompoundN-Alkyl ChainDecomposition Temperature (Td) (°C)
9,9′-(2-methylpropane-1,3-diyl)bis(9H-carbazole) (MBC)Methyl (bridged)344
9,9′-(2-ethylpropane-1,3-diyl)bis(9H-carbazole) (EBC)Ethyl (bridged)343
9,9′-(2-propylpropane-1,3-diyl)bis(9H-carbazole) (PBC)Propyl (bridged)347
9,9′-(2-butylpropane-1,3-diyl)bis(9H-carbazole) (BBC)Butyl (bridged)364

Data sourced from Kim et al., 2021.[1]

The data suggests that for these bis-carbazole derivatives, the thermal stability is remarkably high, with all compounds being stable well above 300°C. There is a notable increase in the decomposition temperature for the butyl derivative compared to those with shorter alkyl chains, indicating that a longer alkyl chain may enhance thermal stability in this series.

Experimental Protocols

The data presented in this guide is based on standardized thermal analysis techniques. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the N-alkyl carbazole derivatives.

Instrumentation: A standard thermogravimetric analyzer.

Sample Preparation: 5-10 mg of the N-alkyl carbazole derivative is placed in a clean, inert sample pan (e.g., alumina or platinum).

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, typically nitrogen (N2), at a flow rate of 20-50 mL/min to prevent oxidation.

Temperature Program:

  • Equilibrate the sample at a starting temperature of 30-40°C.

  • Heat the sample at a constant rate of 10°C/min to a final temperature of 600-800°C.

Data Analysis: The decomposition temperature (Td) is determined from the resulting TGA curve as the temperature at which a 5% loss of the initial sample weight is recorded.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the N-alkyl carbazole derivatives.

Instrumentation: A differential scanning calorimeter.

Sample Preparation: 3-5 mg of the sample is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

Temperature Program (Heat-Cool-Heat Cycle):

  • First Heating Scan: The sample is heated from room temperature to a temperature significantly above its expected melting point at a rate of 10°C/min. This step removes the sample's prior thermal history.

  • Cooling Scan: The sample is then cooled at a controlled rate of 10°C/min to a temperature below its expected glass transition.

  • Second Heating Scan: A second heating scan is performed at the same rate of 10°C/min.

Data Analysis:

  • The glass transition temperature (Tg) is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.

  • The melting temperature (Tm) is identified as the peak temperature of the endothermic event in the first heating scan.

Experimental Workflow Visualization

The logical flow of comparing the thermal stability of different N-alkyl carbazole derivatives can be visualized as follows:

G cluster_synthesis Synthesis of N-Alkyl Carbazole Derivatives cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison S1 N-Methylcarbazole TGA Thermogravimetric Analysis (TGA) S1->TGA DSC Differential Scanning Calorimetry (DSC) S1->DSC S2 N-Ethylcarbazole S2->TGA S2->DSC S3 N-Propylcarbazole S3->TGA S3->DSC S4 N-Butylcarbazole S4->TGA S4->DSC Td Decomposition Temperature (Td) TGA->Td Tg Glass Transition Temperature (Tg) DSC->Tg Comp Comparative Analysis Td->Comp Tg->Comp G cluster_design Compound Design & Synthesis cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_dev Development Potential Comp N-Alkyl Carbazole Derivative Thermal Thermal Stability (TGA/DSC) Comp->Thermal is stable? Sol Solubility & Purity Comp->Sol is soluble & pure? Activity Inhibition Assay Thermal->Activity Sol->Activity Target Target Identification (e.g., STAT3) Target->Activity inhibits? Tox Toxicity Screening Activity->Tox is active? Lead Lead Candidate Tox->Lead is non-toxic?

References

A Comparative Guide to the Quantum Yield of Carbazole-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole-based fluorophores are a pivotal class of compounds in fluorescence spectroscopy and bio-imaging due to their robust photophysical properties, including high quantum yields. This guide provides a comparative analysis of the quantum efficiency of various carbazole derivatives, supported by experimental data and detailed measurement protocols. This information is critical for the selection of appropriate fluorescent probes in drug development and various research applications.

Quantum Yield Comparison of Carbazole Derivatives

The quantum yield (Φ) of a fluorophore is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The following table summarizes the quantum yields of several carbazole-based fluorophores, highlighting the influence of structural modifications and environmental factors on their fluorescent properties.

Fluorophore/DerivativeQuantum Yield (Φ)Solvent/ConditionsReference
Carbazole0.38Cyclohexane[1]
Carbazole-based dendrimers (1-5)0.72 - 0.89Dichloromethane
Carbazole-based dendrimers (1-5)0.40 - 0.85Solid State
Pyridine-functionalised carbazole (L1)0.16Not specified
Protonated Pyridine-functionalised carbazole (L1)0.80Upon protonation in solution
Carbazole integrated with imidazole (Cz-I)0.18Solution[2]
Carbazole integrated with thiazole (Cz-T)0.14Solution[2]
Carbazole integrated with imidazole (Cz-I)8.0%Solid State[2]
Carbazole integrated with thiazole (Cz-T)14.6%Solid State[2]
Carbazole-based fluorescent probe (SCP)62.8%Physiological conditions
D–π–A push–pull fluorophores with carbazole donorsup to 0.99Not specified[3]

Experimental Protocol: Relative Quantum Yield Measurement

The determination of fluorescence quantum yield is crucial for characterizing and comparing the performance of fluorophores. The relative method, which involves comparing the fluorescence intensity of a sample to a well-characterized standard with a known quantum yield, is a widely used technique.[4]

Principle

The relative quantum yield (Φ_x) of an unknown sample is calculated by comparing its integrated fluorescence intensity to that of a standard (Φ_std) under identical experimental conditions. The relationship is expressed by the following equation:[4]

Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)[4]

Where:

  • Grad_x and Grad_std are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • η_x and η_std are the refractive indices of the sample and standard solutions, respectively.

Materials and Equipment
  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent of spectroscopic grade

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the standard and the carbazole-based fluorophore in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

    • Note the absorbance at the excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectra for all solutions. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the carbazole-based fluorophore using the equation provided above.

Application Workflow: Detection of Mitochondrial Hydrogen Peroxide

Carbazole-based fluorescent probes are valuable tools for detecting reactive oxygen species (ROS) within cellular environments, which is crucial for studying oxidative stress and related diseases. The following diagram illustrates the workflow for detecting mitochondrial hydrogen peroxide (H₂O₂) using a specialized carbazole-based probe.

G Workflow for Mitochondrial H₂O₂ Detection cluster_prep Probe Preparation & Cell Culture cluster_exp Experimental Procedure cluster_analysis Data Analysis prep_probe Synthesize/Obtain Carbazole-H₂O₂ Probe prep_cells Culture Cells (e.g., HeLa) load_probe Load Cells with Carbazole Probe prep_cells->load_probe induce_stress Induce Oxidative Stress (Optional) load_probe->induce_stress image_cells Fluorescence Microscopy Imaging induce_stress->image_cells quantify_fluorescence Quantify Fluorescence Intensity image_cells->quantify_fluorescence analyze_localization Analyze Mitochondrial Colocalization quantify_fluorescence->analyze_localization interpret_results Interpret H₂O₂ Levels analyze_localization->interpret_results

Caption: Workflow for detecting mitochondrial H₂O₂ with a carbazole probe.

This guide provides a foundational understanding of the quantum yields of carbazole-based fluorophores and the methodologies for their measurement. For further details on specific derivatives and their applications, consulting the primary literature is recommended.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-9-ethylcarbazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. 3-Bromo-9-ethylcarbazole, a halogenated organic compound, requires specific disposal procedures due to its potential hazards, including skin and eye irritation and long-term harmful effects on aquatic life. Adherence to these guidelines is crucial for regulatory compliance and responsible chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves and eye/face protection. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] In case of accidental contact, flush the affected skin or eyes with plenty of water and seek medical attention if irritation persists.[3][4] Contaminated clothing should be removed and washed before reuse.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[4] This ensures that the chemical is managed and treated in accordance with all applicable environmental regulations.

1. Waste Identification and Segregation:

  • Identify the waste as "this compound."

  • As a halogenated organic compound, it is imperative to segregate this waste from non-halogenated chemical waste streams.[5][6] Mixing halogenated and non-halogenated solvents can complicate the disposal process and increase costs.[7]

  • Do not mix with other incompatible waste types such as acids, bases, oxidizers, or cyanides.[5]

2. Containerization:

  • Select a waste container that is compatible with this compound. Typically, chemically resistant plastic or glass containers are suitable.[5]

  • The container must have a tightly fitting cap to prevent leaks or the escape of vapors.[5][8] Keep the container closed at all times except when adding waste.[7][8]

  • Ensure the container is in good condition and not overfilled; a general guideline is to fill it to no more than 90% of its total capacity to allow for expansion.[6]

3. Labeling:

  • Clearly label the waste container with its contents. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using chemical formulas or abbreviations.[5][8]

    • The approximate concentration or quantity of the waste.

    • The date when the waste was first added to the container.[5]

    • Appropriate hazard symbols (e.g., irritant, environmentally hazardous).

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool area.[3]

  • The storage area should be secure and away from incompatible materials.

  • Utilize secondary containment, such as a tray, to capture any potential leaks.[6]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for the transfer of hazardous waste.

Spill Management

In the event of a spill, prevent the dispersion of dust. For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3] Avoid creating dust. For larger spills, evacuate the area and contact your institution's emergency response team.[8] Prevent the spilled material from entering drains or waterways.[1]

Quantitative Data Summary for Halogenated Waste

The following table summarizes general quantitative guidelines for the handling and storage of halogenated organic waste, including this compound.

ParameterGuidelineSource
Maximum Container Fill Level90% of total capacity[6]
Maximum Water Content in Solvent Waste10%[6]
Maximum Accumulated Halogenated Solvent Waste in a Laboratory (Satellite Accumulation Area)25 gallons[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Is this a pure, unused chemical? B->C D Consider redistribution to another lab if in original, sealed container. C->D Yes E Segregate as Halogenated Organic Waste C->E No D->E F Select a compatible, sealable waste container. E->F G Label container with: - 'Hazardous Waste' - Full Chemical Name - Date - Hazard Symbols F->G H Store in a designated, cool, well-ventilated area with secondary containment. G->H I Contact EHS or licensed waste disposal contractor for pickup. H->I J Document waste transfer according to institutional and local regulations. I->J K Final Disposal at an Approved Facility J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-9-ethylcarbazole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3] Furthermore, it may have long-lasting harmful effects on aquatic life.[1]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is mandatory. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles with side protection and a face shield.[1]Protects against splashes and dust that can cause serious eye damage.[1][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[1][5]Prevents skin contact, which can lead to irritation.[1][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and dusts should be used.[2][3]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to ensure safety during the handling of this compound.

  • Preparation of Work Area:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[5]

    • All necessary equipment, including glassware, spatulas, and weighing paper, should be placed within the fume hood.

    • An eyewash station and safety shower must be readily accessible.[3]

  • Handling the Chemical:

    • Wear all required PPE as outlined in the table above before handling the compound.

    • Carefully measure and transfer the required amount of this compound. As it is a solid, take care to avoid creating dust.[1][3]

    • Conduct all experimental procedures involving this chemical within the fume hood.[5]

  • Post-Handling and Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[5]

    • Wipe down the work surface of the fume hood with an appropriate solvent.

    • Remove PPE carefully to avoid contaminating yourself. Wash hands and face thoroughly after handling.[1][6]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • Halogenated organic waste must be collected separately from non-halogenated waste.[5]

    • Use a designated, properly labeled hazardous waste container for all solid waste (e.g., contaminated weighing paper, gloves) and liquid waste (e.g., rinsate).

  • Waste Disposal:

    • Follow your institution's specific hazardous waste disposal procedures.[1][5]

    • Dispose of the contents and the container in accordance with local, state, and national regulations.[1][6]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Preparation F Don PPE A->F Before Handling B Handling in Fume Hood C Experimentation B->C D Decontamination C->D After Experiment E Waste Disposal D->E G Segregate Halogenated Waste E->G F->B H Follow Institutional Procedures G->H

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.